Nintedanib-13C,d3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C31H33N5O4 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3 |
InChI Key |
CPMDPSXJELVGJG-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Nintedanib-13C,d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nintedanib-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-fibrotic and anti-angiogenic drug, Nintedanib. This document details its chemical and physical properties, its primary application in bioanalytical research, a representative experimental protocol for its use, and a visualization of the signaling pathways inhibited by its parent compound.
Core Properties of this compound
This compound is a synthetic, non-radioactive, isotopically labeled version of Nintedanib. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecule with a higher mass than the parent drug, while maintaining nearly identical chemical and physical properties. This mass difference is the key to its utility in mass spectrometry-based bioanalysis.
| Property | Value |
| Molecular Formula | C30[13C]H30D3N5O4[] |
| Molecular Weight | 543.65 g/mol [] |
| Appearance | Pale Yellow to Yellow Solid[] |
| Purity | ≥95%[] |
| Solubility | Soluble in DMSO[] |
| Storage | Store at -20°C |
Primary Use in Research: A Superior Internal Standard
The primary application of this compound in a research setting is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. In such assays, a known quantity of the stable isotope-labeled standard is added to biological samples (e.g., plasma, tissue homogenates) prior to sample preparation and analysis.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Because this compound is chemically identical to Nintedanib, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur during various steps of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the internal standard is added at the beginning of this process, it is subject to the same losses as the analyte. The analyte-to-IS ratio remains constant, ensuring accurate quantification despite these variations.
-
Improved Precision and Accuracy: By accounting for both matrix effects and variability in sample processing, the use of this compound significantly improves the precision and accuracy of the bioanalytical method.
A report from the European Medicines Agency confirms the use of this compound as an internal standard for the analysis of Nintedanib in human plasma via LC-MS/MS.
Experimental Protocol: Quantification of Nintedanib in Human Plasma
The following is a representative experimental protocol for the quantification of Nintedanib in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies for Nintedanib bioanalysis.
1. Materials and Reagents:
-
Nintedanib analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in an appropriate solvent (e.g., DMSO).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO).
-
Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Nintedanib and this compound |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nintedanib: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized for each transition |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nintedanib to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Nintedanib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a conceptual workflow diagram for this experimental protocol.
Mechanism of Action of Nintedanib: Signaling Pathway Inhibition
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis. Specifically, it inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β). By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades. This inhibition ultimately leads to a reduction in the proliferation, migration, and activation of fibroblasts and other key cells involved in fibrotic processes and tumor angiogenesis.
The following diagram illustrates the key signaling pathways inhibited by Nintedanib.
References
Synthesis and Characterization of Nintedanib-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nintedanib-13C,d3, an isotopically labeled analog of Nintedanib. This stable isotope-labeled compound is a critical tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
Nintedanib is a potent small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] By blocking these signaling pathways, Nintedanib effectively inhibits processes involved in angiogenesis and fibrosis.[2][3] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and certain types of non-small cell lung cancer (NSCLC).
This compound is the 13C- and deuterium-labeled form of Nintedanib. The incorporation of stable heavy isotopes allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for bioanalytical assays. This guide details its synthesis, characterization, and the signaling pathways it inhibits.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀¹³CH₃₀D₃N₅O₄ | |
| Molecular Weight | 543.6 - 543.7 g/mol | |
| Appearance | White to off-white or pale yellow solid powder | |
| Purity | ≥95% - ≥99% | |
| Solubility | Soluble in DMSO, slightly soluble in Methanol (with heating) | |
| Storage | Store at -20°C |
Synthesis of this compound
The synthesis of Nintedanib involves the condensation of two key intermediates. The isotopic labels are introduced through the use of a labeled precursor, specifically a labeled methyl group on the piperazine moiety.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
While specific proprietary synthesis details may vary, a general synthetic approach based on published literature for Nintedanib is as follows:
-
Preparation of the Labeled Piperazine Intermediate:
-
React piperazine with a labeled methyl source, such as (¹³C,d₃)-methyl iodide, under basic conditions to yield 1-(methyl-¹³C,d₃)piperazine. The reaction is typically performed in a suitable organic solvent like acetonitrile or DMF.
-
-
Preparation of the Amine Precursor:
-
Synthesize N-(4-aminophenyl)-N-methyl-2-(4-(methyl-¹³C,d₃)piperazin-1-yl)acetamide. This is achieved by reacting N-(4-aminophenyl)-2-chloro-N-methylacetamide with the 1-(methyl-¹³C,d₃)piperazine prepared in the previous step.
-
-
Condensation to form this compound:
-
The key final step involves the condensation of the labeled amine precursor with an activated oxindole intermediate, such as (Z)-methyl 3-((phenyl)(ethoxy)methylene)-2-oxoindoline-6-carboxylate.
-
The reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 65-80°C).
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.
-
-
Purification:
-
The crude product is collected by filtration and washed with appropriate solvents.
-
Further purification is achieved through recrystallization or column chromatography to yield this compound with high purity.
-
Characterization and Quality Control
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.
Characterization Data Summary
| Analysis Technique | Parameter | Typical Result |
| LC-MS/MS | [M+H]⁺ | m/z 544.3 (Expected: 544.28) |
| Key Fragment | m/z 116.1 (from labeled piperazine moiety) | |
| ¹H NMR | Chemical Shift (δ) | Consistent with Nintedanib structure, absence of signal for N-CH₃ on piperazine. |
| ¹³C NMR | Chemical Shift (δ) | Signal corresponding to the ¹³C-labeled methyl group, showing coupling to deuterium. |
| HPLC | Purity | ≥99% (as per vendor specifications) |
| Retention Time (RT) | ~6.14 min (under specific reported conditions) |
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of 285 nm or 392 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To confirm the molecular weight and structure.
-
Method: The sample is analyzed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Analysis: Monitor for the precursor ion transition to a specific product ion. For this compound, the transition would be approximately m/z 544.3 → 116.1, confirming the presence of the labeled piperazine fragment.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of the isotopic labels.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The spectrum should match that of unlabeled Nintedanib, with the notable exception of the singlet corresponding to the methyl protons on the piperazine ring, which will be absent due to deuteration.
-
¹³C NMR: The spectrum will show a signal for the ¹³C-labeled carbon, which will appear as a multiplet due to coupling with the three deuterium atoms.
-
Mechanism of Action and Signaling Pathways
Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several receptor tyrosine kinases. This action blocks the autophosphorylation of the receptors and inhibits downstream signaling cascades that are crucial for cell proliferation, migration, and survival.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Nintedanib-13C,d3
This technical guide provides a comprehensive overview of the known physical and chemical properties of Nintedanib-13C,d3, an isotopically labeled form of the multi-targeted tyrosine kinase inhibitor, Nintedanib. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of the relevant signaling pathways.
Introduction
This compound is the stable isotope-labeled analogue of Nintedanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). Due to its isotopic labeling with Carbon-13 and deuterium, this compound serves as an ideal internal standard for the quantitative analysis of Nintedanib in biological matrices by mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for accurate pharmacokinetic and metabolic studies of Nintedanib.
Physical and Chemical Properties
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | methyl (3Z)-3-{--INVALID-LINK--methylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Synonyms | Nintedanib-¹³C,d₃, BIBF 1120-¹³C,d₃, Intedanib-¹³C,d₃, Vargatef-¹³C,d₃ | |
| Molecular Formula | C₃₀¹³CH₃₀D₃N₅O₄ | |
| Molecular Weight | 543.65 g/mol | |
| CAS Number | Not available | |
| Appearance | White to off-white or pale yellow to yellow solid powder | |
| Purity | ≥95% | |
| Isotopic Enrichment | Minimum 99% ¹³C, 98% ²H |
Solubility and Storage
| Property | Value | Source |
| Solubility | DMSO (Sparingly, may require heating), Methanol (Slightly, Heated) | |
| Storage (Solid) | -20°C for up to 3 years, 4°C for up to 2 years | |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | |
| Shipping Condition | Room temperature |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available, a generalized protocol for its use as an internal standard in the quantification of Nintedanib in biological samples by LC-MS/MS is provided below. This protocol is based on established methods for similar analyses.
Quantification of Nintedanib in Plasma using this compound by LC-MS/MS
Objective: To determine the concentration of Nintedanib in plasma samples using this compound as an internal standard.
Materials:
-
Nintedanib analytical standard
-
This compound (internal standard)
-
Human or animal plasma (control and study samples)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (e.g., UPLC-MS/MS)
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Nintedanib (1 mg/mL) in a suitable solvent such as DMSO or methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Nintedanib stock solution with control plasma to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (at a fixed concentration, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient elution may be optimized to achieve good separation.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
This compound: m/z 544.3 → 117.1 (hypothetical, needs to be confirmed experimentally)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nintedanib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Nintedanib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway and Mechanism of Action
Nintedanib is a small molecule inhibitor that competitively targets the ATP-binding pockets of several receptor tyrosine kinases (RTKs), primarily VEGFR, FGFR, and PDGFR. By inhibiting the autophosphorylation of these receptors, Nintedanib effectively blocks their downstream signaling cascades, which are crucial for cell proliferation, migration, and angiogenesis. The inhibition of these pathways is central to its therapeutic effects in idiopathic pulmonary fibrosis and certain cancers.
The following diagram illustrates the key signaling pathways inhibited by Nintedanib.
Conclusion
This compound is an essential tool for the accurate quantification of Nintedanib in preclinical and clinical research. This guide provides a summary of its key physical and chemical properties, a generalized experimental protocol for its application, and a visual representation of the signaling pathways it helps to investigate. The use of such stable isotope-labeled standards is paramount for robust and reliable bioanalytical method development and validation, ultimately contributing to a better understanding of the pharmacokinetics and efficacy of Nintedanib.
Nintedanib-13C,d3 supplier and purchasing information.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the procurement of Nintedanib-13C,d3, a stable isotope-labeled internal standard essential for the accurate quantification of Nintedanib in complex biological matrices. This document outlines key supplier information, a representative experimental protocol for its use in bioanalytical assays, and a detailed visualization of the signaling pathways targeted by Nintedanib.
Supplier and Purchasing Information
This compound is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that availability and pricing are subject to change, and it is recommended to request a formal quote from the suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Simson Pharma Limited | N600014 | C30¹³CH30D3N5O4 | 543.65 | Certificate of Analysis provided | Information not specified |
| BOC Sciences | - | C30¹³CH30D3N5O4 | 543.65 | ≥95% | Store at -20°C |
| Clinivex | RCLS3C33837 | C30¹³CH30D3N5O4 | 543.65 | - | 2–8°C or -20°C for temperature-sensitive materials |
| MedChemExpress | HY-50904S1 | C30¹³CH30D3N5O4 | 543.64 | Information not specified | -80°C (6 months), -20°C (1 month) in solvent |
| Daicel Pharma | DCTI-A-000116 | C31H30D3N5O4 | 542.65 | Certificate of Analysis provided | Information not specified |
| Pharmaffiliates | - | C30¹³CH30D3N5O4 | 543.65 | - | 2-8°C Refrigerator |
| Immunomart | HY-50904S1 | C30¹³CH30D3N5O4 | 543.64 | 99.0% | -20°C (3 years), 4°C (2 years) as powder |
| InvivoChem | - | C30¹³CH30D3N5O4 | 543.64 | - | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| Cayman Chemical | 25312 | - | - | - | Information not specified |
| Alfa Chemistry | ACMA00064067 | - | - | - | Room temperature |
Experimental Protocols
This compound is primarily utilized as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Nintedanib in biological samples like plasma and tissue homogenates.[1][2][3] The stable isotope label ensures that the IS has nearly identical chemical and physical properties to the analyte, but a different mass, allowing for accurate correction of variations during sample preparation and analysis.[2]
Representative Bioanalytical Method: UPLC-MS/MS for Nintedanib Quantification in Plasma
This protocol is a representative example based on published methodologies for the analysis of Nintedanib in biological matrices.[2]
1. Preparation of Stock and Working Solutions:
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent such as DMSO or methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a fixed amount of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.
-
Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate would be around 0.3-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both Nintedanib and this compound.
- Nintedanib transition: m/z 540.3 → 113.1
- This compound transition: A specific transition for the labeled compound would be determined during method development (e.g., m/z 544.3 → 117.1, though this needs experimental confirmation).
4. Data Analysis:
-
The peak area ratio of Nintedanib to this compound is calculated for each sample and calibration standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Nintedanib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanism of Action
Nintedanib is a potent, orally available, small-molecule inhibitor of multiple tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β). By blocking these receptors, Nintedanib interferes with downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.
The following diagram illustrates the key signaling pathways inhibited by Nintedanib.
Caption: Nintedanib's inhibition of key receptor tyrosine kinases.
This guide is intended for research purposes only and not for human or veterinary use. All laboratory work should be conducted in accordance with institutional and national safety guidelines.
References
- 1. roswellpark.org [roswellpark.org]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nintedanib-13C,d3 in Advancing Preliminary Pharmacokinetic Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Nintedanib-13C,d3 as an internal standard for the preliminary pharmacokinetic screening of nintedanib. By leveraging the precision of stable isotope labeling in conjunction with advanced bioanalytical techniques, researchers can achieve highly accurate and reliable pharmacokinetic data, crucial for the early stages of drug development.
Introduction to Nintedanib and the Importance of Pharmacokinetic Screening
Nintedanib is a small molecule tyrosine kinase inhibitor that targets key pathways in the pathogenesis of fibrotic diseases and certain cancers.[1][2][3] It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β), thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][2] Nintedanib also demonstrates inhibitory activity against non-receptor tyrosine kinases such as Lck, Lyn, and Src.
Preliminary pharmacokinetic (PK) screening is a critical step in the drug development process, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This early assessment helps in selecting promising compounds and optimizing dosing regimens. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is paramount for robust and accurate bioanalysis, as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby minimizing experimental variability.
Nintedanib Signaling Pathway
Nintedanib exerts its therapeutic effects by blocking the signaling of several key receptor tyrosine kinases. The diagram below illustrates the primary pathways inhibited by nintedanib.
Experimental Protocols for Pharmacokinetic Screening
A robust bioanalytical method is essential for accurate pharmacokinetic assessment. The following sections detail a typical experimental protocol for the quantification of nintedanib in plasma using UPLC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting nintedanib from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 50-100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 5 µL) of this compound working solution (at a concentration of approximately 100 µg/mL) to each plasma sample, except for blank samples.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile to each sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical conditions for the UPLC-MS/MS analysis of nintedanib.
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 - 0.40 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Typical UPLC-MS/MS Parameters for Nintedanib Analysis
The MRM transitions for nintedanib and its metabolite BIBF 1202 are typically monitored as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1 |
| BIBF 1202 (metabolite) | 526.3 | 113.0 |
| This compound (IS) | ~544.3 | ~113.1 or other stable fragment |
Table 2: MRM Transitions for Nintedanib and its Metabolite *Note: The exact m/z for this compound would need to be confirmed based on the specific labeling pattern.
Experimental Workflow
The overall workflow for a preliminary pharmacokinetic screening study of nintedanib is depicted in the diagram below.
Preclinical Pharmacokinetic Data of Nintedanib
The following tables summarize key pharmacokinetic parameters of nintedanib from preclinical studies in various species.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 60 mg/kg | Oral | - | - | - | 6.66 |
| Mouse | 0.375 mg/kg | Inhaled | - | - | - | - |
| Rat | - | Oral | - | - | - | - |
| Monkey | - | - | - | - | - | - |
Table 3: Pharmacokinetic Parameters of Nintedanib in Preclinical Species Data for some parameters were not available in the reviewed literature.
| Parameter | Value |
| Plasma Protein Binding | >97% (mice, rats), 91-93% (monkeys), 98% (humans) |
| Metabolism | Primarily hydrolytic cleavage by esterases to BIBF 1202, followed by glucuronidation. |
| Elimination | Predominantly via fecal/biliary excretion (~93.4%). |
| Terminal Half-life (t1/2) | Approximately 10-15 hours in humans. |
Table 4: General Pharmacokinetic Properties of Nintedanib
Conclusion
The use of this compound as an internal standard in UPLC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the preliminary pharmacokinetic screening of nintedanib. This methodology allows for the accurate determination of key pharmacokinetic parameters, which is essential for making informed decisions in the early stages of drug development. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working on the preclinical evaluation of nintedanib and other tyrosine kinase inhibitors.
References
- 1. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of Nintedanib: A Technical Guide Using Nintedanib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathways of Nintedanib, a multi-targeted tyrosine kinase inhibitor, with a specific focus on the application of its stable isotope-labeled analog, Nintedanib-13C,d3. The use of isotopically labeled compounds is a powerful strategy in drug metabolism studies, enabling precise metabolite identification and quantification. This document provides a comprehensive overview of the known metabolic transformations of Nintedanib, detailed experimental protocols for in vitro and in vivo studies, and quantitative data presented for clear interpretation.
Introduction to Nintedanib Metabolism
Nintedanib undergoes extensive metabolism, with the primary route being hydrolytic cleavage by esterases. This process results in the formation of a free acid moiety, BIBF 1202. Subsequently, BIBF 1202 is conjugated with glucuronic acid. A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, leading to demethylation. Other identified metabolic reactions include hydroxylation and acetylation.[1][2][3][4][5] The use of this compound as a tracer allows for the unambiguous differentiation of drug-related metabolites from endogenous compounds in complex biological matrices.
Core Metabolic Pathways
The principal metabolic pathways of Nintedanib are summarized below:
-
Hydrolytic Cleavage: The methyl ester group of Nintedanib is hydrolyzed by carboxylesterase 1 (CES1) to form the main metabolite, BIBF 1202.
-
Glucuronidation: The carboxyl group of BIBF 1202 is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.
-
Oxidative Metabolism (Minor Pathway): Cytochrome P450 enzymes, particularly CYP3A4, contribute to the metabolism of Nintedanib to a lesser extent through reactions such as demethylation.
-
Other Reactions: Hydroxylation and acetylation have also been identified as metabolic pathways for Nintedanib.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic studies. The following sections outline representative protocols for in vitro and in vivo experiments utilizing this compound.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify and quantify the metabolites of Nintedanib formed in the human liver.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
For Phase I metabolism, add the NADPH regenerating system. For Phase II metabolism, add UDPGA (final concentration 2 mM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
In Vivo Metabolism Study in Rodents
This protocol outlines a typical in vivo study to investigate the metabolic profile of Nintedanib in a preclinical model.
1. Animal Husbandry and Dosing:
-
Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Acclimate the animals for at least one week before the study.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle.
2. Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
House the animals in metabolic cages to collect urine and feces for up to 72 hours post-dose.
3. Sample Processing:
-
Plasma: Thaw plasma samples and perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and process the supernatant as described for the in vitro samples.
-
Urine: Thaw urine samples, centrifuge to remove particulates, and dilute with mobile phase before LC-MS/MS analysis.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., acetonitrile/water mixture), centrifuge, and process the supernatant.
4. LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its expected metabolites in plasma, urine, and feces. The mass transitions for the labeled parent drug and its metabolites will be shifted by +4 Da compared to the unlabeled counterparts, facilitating their specific detection.
Quantitative Data Presentation
The following tables present representative quantitative data that could be obtained from in vitro and in vivo metabolism studies of this compound.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (minutes) | This compound (% remaining) | BIBF 1202-13C,d3 (% of initial) | BIBF 1202 Glucuronide-13C,d3 (% of initial) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 | 12.5 | 1.8 |
| 15 | 60.7 | 30.1 | 8.5 |
| 30 | 35.1 | 45.8 | 18.2 |
| 60 | 10.3 | 55.4 | 33.1 |
Table 2: Relative Abundance of this compound and its Major Metabolites in Rat Plasma (2 hours post-dose)
| Compound | Relative Abundance (%) |
| This compound | 25 |
| BIBF 1202-13C,d3 | 45 |
| BIBF 1202 Glucuronide-13C,d3 | 30 |
Conclusion
The use of this compound provides a robust and precise tool for elucidating the metabolic pathways of Nintedanib. The primary metabolic route involves esterase-mediated hydrolysis to BIBF 1202, followed by glucuronidation. The detailed experimental protocols and representative quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug metabolism and development, facilitating a deeper understanding of the disposition of this important therapeutic agent. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological processes involved.
References
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling and Storage of Nintedanib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety, handling, and storage protocols for Nintedanib-13C,d3, a stable isotope-labeled compound crucial for research and development. Adherence to these guidelines is paramount to ensure personnel safety, maintain compound integrity, and guarantee the accuracy of experimental outcomes.
Compound Overview and Safety Profile
Hazard Identification (based on unlabeled Nintedanib):
A Safety Data Sheet for Nintedanib (BIBF 1120) indicates the following potential hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. |
Note: This data is for the unlabeled Nintedanib. The isotopic labeling in this compound is not expected to alter these fundamental toxicological properties. However, users should handle the labeled compound with the same level of caution.
Handling and Personal Protective Equipment (PPE)
Given the toxicological profile of the parent compound, stringent handling procedures must be followed to minimize exposure.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE workflow.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Spills: Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation. Place in a sealed container for disposal.
Storage and Stability
Proper storage is critical to maintain the stability and integrity of this compound. The compound is typically shipped at ambient temperature, as it is stable for short durations. However, long-term storage requires specific conditions.
Storage Recommendations
The following tables summarize the recommended storage conditions for this compound in its solid form and when dissolved in a solvent.
Table 1: Storage of Solid this compound
| Temperature | Duration | Stability |
| -20°C | 3 years | Stable. |
| 4°C | 2 years | Stable. |
Table 2: Storage of this compound in Solvent
| Temperature | Duration | Stability |
| -80°C | 6 months | Stable. |
| -20°C | 1 month | Stable. |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.
The following decision tree illustrates the appropriate storage strategy based on the compound's form and intended use.
Caption: Decision tree for the storage of this compound.
Experimental Protocols and Solubility
Detailed experimental protocols for the synthesis or safety assessment of this compound are proprietary and not available in the public domain. However, solubility information is available to guide the preparation of stock solutions for experimental use.
Solubility
-
DMSO: Soluble at approximately 25 mg/mL.
-
Other potential solvents include H₂O, Ethanol, or DMF, which should be tested with small amounts of the product to avoid sample loss.
Preparation of Solutions (General Protocol)
-
Determine Required Concentration: Calculate the mass of this compound needed to achieve the desired stock solution concentration.
-
Solvent Addition: In a chemical fume hood, add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the solid compound.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C) as outlined in Table 2.
Disposal
All waste materials, including empty containers and contaminated lab supplies, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter sewers or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult the documentation provided by the supplier and their institution's safety guidelines before handling this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Nintedanib in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nintedanib in human plasma. The method utilizes a stable isotope-labeled internal standard, Nintedanib-13C,d3, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis.[4][5] This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving Nintedanib.
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades involved in angiogenesis and fibroblast proliferation. This mechanism of action makes it an effective treatment for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.
Given its therapeutic importance, a reliable method for the quantification of Nintedanib in biological matrices is essential for clinical and research applications. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thus compensating for potential variations.
This application note provides a detailed protocol for the determination of Nintedanib in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nintedanib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the LC-MS/MS analysis of Nintedanib.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.30 - 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | As described in the protocol |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nintedanib | 540.3 | 113.1 | 100 | 35 |
| Nintedanib (Qualifier) | 540.3 | 313.2 | 100 | 25 |
| This compound (IS) | 544.6 | 113.1 | 100 | 35 |
| This compound (IS Qualifier) | 544.6 | 317.2 | 100 | 25 |
Note: The MRM transitions for Nintedanib are based on published literature. The transitions for this compound are proposed based on the structure and known fragmentation patterns and should be confirmed experimentally.
Protocols
Preparation of Stock and Working Solutions
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent such as DMSO or methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Nintedanib stock solution.
-
Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank.
-
Add 300 µL of acetonitrile to each tube.
-
Vortex each tube for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared samples into the LC-MS/MS system.
Data Analysis
Quantify the concentration of Nintedanib in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The calibration curve should be constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Method Validation Summary
The following table summarizes typical validation parameters for a Nintedanib LC-MS/MS assay, based on published literature.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Nintedanib Signaling Pathway
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Nintedanib in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Nintedanib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput applications in clinical and research settings, aiding in the therapeutic monitoring and pharmacokinetic evaluation of Nintedanib.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Nintedanib in Plasma Samples Using Nintedanib-13C,d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Accurate quantification of Nintedanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of Nintedanib in plasma samples using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Nintedanib-13C,d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.
Experimental Protocols
This protocol is based on established methodologies for the quantification of Nintedanib in plasma, adapted for the use of this compound as the internal standard.
1. Materials and Reagents
-
Nintedanib analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nintedanib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nintedanib primary stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions at desired concentrations for spiking into plasma to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a working solution of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike the plasma with the corresponding Nintedanib working standard solutions.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the mobile phase.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to UPLC vials for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: A suitable ultra-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of Nintedanib from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor-product ion transitions should be monitored. The transition for this compound is inferred from its molecular weight and the known fragmentation of Nintedanib and should be confirmed during method development.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1 |
| This compound (IS) | 544.3 | 113.1 |
Data Presentation
The following tables summarize typical quantitative data for a validated Nintedanib assay in plasma. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Linearity | Linear |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Experimental Workflow
The following diagram illustrates the logical workflow of the analytical protocol.
Caption: Workflow for Nintedanib quantification in plasma.
Signaling Pathway (Nintedanib Mechanism of Action)
Nintedanib is an inhibitor of multiple tyrosine kinases. The diagram below illustrates its primary targets.
Caption: Nintedanib inhibits key signaling pathways.
References
Application Notes: The Role of Nintedanib-13C,d3 in Preclinical Pharmacokinetic Assessment
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor that targets key receptors implicated in pathogenesis, including platelet-derived growth factor receptor (PDGFR-α and -β), fibroblast growth factor receptor (FGFR 1-3), and vascular endothelial growth factor receptor (VEGFR 1-3).[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[1] Understanding the pharmacokinetic (PK) profile of nintedanib is critical for drug development. Stable isotope-labeled (SIL) compounds, such as Nintedanib-13C,d3, are indispensable tools in these studies.
The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility stems from the fact that it is chemically identical to the unlabeled drug but has a different mass.[3] This allows it to co-elute chromatographically with the analyte (nintedanib) while being distinguishable by the mass spectrometer. Using a stable isotope-labeled internal standard is the gold standard in bioanalysis as it accurately corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.
Mechanism of Action
Nintedanib competitively binds to the intracellular ATP-binding pocket of multiple receptor tyrosine kinases (RTKs). This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades involved in the proliferation, migration, and survival of fibroblasts. Key inhibited pathways include the Ras/Raf/MEK/ERK and PI3K/Akt pathways. In addition to RTKs, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.
Figure 1: Nintedanib's inhibitory signaling pathway.
Preclinical Pharmacokinetic Profile
Preclinical studies, often conducted in species such as mice and rats, are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of nintedanib. Following oral administration, maximum plasma concentrations are typically reached within 2-4 hours. The drug exhibits high plasma protein binding (>97% in rats) and is widely distributed into tissues, with the exception of the central nervous system.
Metabolism is a major clearance pathway for nintedanib. The primary metabolic reaction is hydrolytic cleavage by esterases, forming the free acid moiety, BIBF 1202. This metabolite is then glucuronidated by UGT enzymes (primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10) and predominantly excreted via feces. Less than 1% of the drug is eliminated through urine. The cytochrome P450 system, particularly CYP3A4, plays only a minor role in its metabolism.
Figure 2: Primary metabolic pathway of Nintedanib.
Protocols for Preclinical Pharmacokinetic Studies
This section outlines a standard protocol for a single-dose oral pharmacokinetic study of nintedanib in rats, utilizing this compound as an internal standard.
1. Experimental Workflow Overview
Figure 3: Preclinical pharmacokinetic study workflow.
2. Materials and Reagents
-
Nintedanib reference standard
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for dosing (e.g., 0.5% hydroxyethyl cellulose)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
K2-EDTA tubes for blood collection
-
Rat plasma (for calibration standards and quality controls)
3. Animal Dosing and Sample Collection
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Prepare a nintedanib dosing formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).
-
Administer a single oral dose via gavage.
-
Collect blood samples (approx. 200 µL) into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Preparation and Bioanalysis (LC-MS/MS)
-
Stock Solutions: Prepare 1 mg/mL stock solutions of nintedanib and this compound in a suitable solvent like methanol.
-
Working Solutions: Prepare serial dilutions of nintedanib for calibration curve standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC system.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
MS System: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
This compound (IS): Hypothetical m/z 544.3 → 113.1 (or other stable fragment)
-
BIBF 1202 (Metabolite): m/z 526.3 → 113.0
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Nintedanib/Nintedanib-13C,d3) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression.
-
Quantify nintedanib concentrations in the unknown samples using the regression equation.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve from time 0 to infinity.
-
t1/2: Terminal elimination half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clear interpretation.
Table 1: Representative Pharmacokinetic Parameters of Nintedanib
| Parameter | Unit | Value (Healthy Volunteers) | Value (Rats) | Reference |
| Tmax (oral) | h | 2 - 4 | ~0.5 - 2 | |
| t1/2 (terminal) | h | 10 - 15 | Not specified | |
| Absolute Bioavailability | % | ~4.7 | Not specified | |
| Plasma Protein Binding | % | ~98 | >97 | |
| CL (Total Plasma Clearance) | mL/min | 1390 (IV) | High Clearance | |
| Vss (Volume of Distribution) | L | 1050 (IV) | Widely Distributed | |
| Primary Elimination Route | - | Fecal/Biliary | Fecal/Biliary |
Note: Data presented are compiled from various studies and may not be from a single head-to-head experiment. The use of this compound ensures the high quality of data generated in such preclinical studies.
References
Quantitative Analysis of Nintedanib in Human Plasma using Nintedanib-¹³C,d₃ as an Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Accurate quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of Nintedanib in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nintedanib-¹³C,d₃ as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of Nintedanib in human plasma.
Materials and Reagents
-
Nintedanib reference standard (≥98% purity)
-
Nintedanib-¹³C,d₃ (≥98% purity, isotopic purity ≥99%)[3][4][5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K₂EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended for good separation.
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Nintedanib and Nintedanib-¹³C,d₃ in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Nintedanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Nintedanib-¹³C,d₃ stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Nintedanib from plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Nintedanib-¹³C,d₃ internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following table summarizes the optimized chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| HPLC/UHPLC Conditions | |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 95% A, decrease to 5% A over 2.5 min, hold for 1 min, then return to initial conditions. |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Nintedanib | m/z 540.3 → 113.1 |
| Nintedanib-¹³C,d₃ | m/z 544.3 → 116.1 (Predicted) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Data Presentation
The following tables present representative quantitative data for the bioanalytical method validation, demonstrating its performance and reliability.
Table 1: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 0.5 - 500 | y = 0.025x + 0.005 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 1.5 (LQC) | 1.48 | 98.7 | < 5 | < 7 |
| 75 (MQC) | 76.2 | 101.6 | < 4 | < 6 |
| 400 (HQC) | 395.5 | 98.9 | < 3 | < 5 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Nintedanib in human plasma.
Caption: Workflow for Nintedanib quantification in plasma.
Signaling Pathway of Nintedanib
The following diagram illustrates the key signaling pathways inhibited by Nintedanib.
Caption: Nintedanib's mechanism of action.
References
Application Notes and Protocols for Nintedanib Analysis Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Accurate quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Nintedanib-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for matrix effects and variability in sample preparation and instrument response. This results in enhanced accuracy, precision, and robustness of the analytical method.
These application notes provide detailed protocols for the preparation of plasma samples for the analysis of Nintedanib using a stable isotope-labeled internal standard. Three common and effective sample preparation techniques are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of Nintedanib in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. These values are compiled from various validated methods and serve as a general guideline.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 250 - 500 ng/mL | [1][2] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [3] |
| Precision (%RSD) | < 15% | [3] |
| Extraction Recovery | > 85% |
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low | 2.0 - 5.0 | 95 - 105% | < 10% |
| Medium | 20.0 - 100 | 97 - 103% | < 8% |
| High | 185 - 400 | 98 - 102% | < 5% |
Experimental Protocols
Materials and Reagents
-
Nintedanib analytical standard
-
Nintedanib-d3 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
-
Centrifuge
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Prepare Working Solutions:
-
Prepare a stock solution of Nintedanib and Nintedanib-d3 in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a working internal standard (IS) solution by diluting the Nintedanib-d3 stock solution with acetonitrile to a final concentration of 10 ng/mL.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the working IS solution (acetonitrile containing Nintedanib-d3) to each tube.
-
Vortex mix for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT, reducing matrix effects.
-
Prepare Working Solutions:
-
Prepare stock and working solutions of Nintedanib and Nintedanib-d3 as described in the PPT protocol. The working IS solution can be prepared in water or a weak organic solvent.
-
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the working IS solution (Nintedanib-d3) and vortex.
-
Add 200 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Nintedanib and Nintedanib-d3 from the cartridge with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is another effective method for obtaining a clean sample extract.
-
Prepare Working Solutions:
-
Prepare stock and working solutions of Nintedanib and Nintedanib-d3 as described in the previous protocols.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the working IS solution (Nintedanib-d3) and vortex.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample and vortex.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Workflow of sample preparation techniques for Nintedanib analysis.
Caption: LC-MS/MS analysis workflow for Nintedanib quantification.
References
Application Notes and Protocols for Nintedanib-13C,d3 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Understanding the metabolic fate of Nintedanib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients. In vitro drug metabolism studies are essential tools in this characterization. The use of a stable isotope-labeled internal standard, such as Nintedanib-13C,d3, is critical for accurate quantification of the parent drug and its metabolites in complex biological matrices by mass spectrometry. These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of Nintedanib.
Metabolic Pathways of Nintedanib
Nintedanib undergoes extensive metabolism, primarily through two main pathways:
-
Esterase-mediated hydrolysis: The major metabolic pathway is the cleavage of the methyl ester moiety by carboxylesterase 1 (CES1) to form the free acid metabolite, BIBF 1202.[1]
-
Glucuronidation: The resulting BIBF 1202 is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form a glucuronide conjugate.[1][2]
-
CYP450-mediated oxidation: A minor pathway, accounting for approximately 5% of the biotransformation, involves cytochrome P450 enzymes, with CYP3A4 being the predominant isoform. This pathway leads to oxidative metabolites.
Data Presentation: In Vitro Metabolism of Nintedanib
The following tables summarize key quantitative data for the in vitro metabolism of Nintedanib.
| Parameter | In Vitro System | Value | Enzyme(s) Involved |
| Nintedanib Hydrolysis | |||
| Intrinsic Clearance (CLint) | Human Liver Microsomes (HLM) | 102.8 ± 18.9 µL/min/mg protein | CES1 |
| BIBF 1202 Glucuronidation | |||
| Intrinsic Clearance (CLint) | Human Liver Microsomes (HLM) | 3.6 ± 0.3 µL/min/mg protein | UGT1A1 |
| Intrinsic Clearance (CLint) | Human Intestinal Microsomes | 1.5 ± 0.06 µL/min/mg protein | UGT1A7, UGT1A8, UGT1A10 |
Note: Specific Km and Vmax values for these reactions were not available in the reviewed literature. Intrinsic clearance provides a measure of the inherent ability of the enzymes to metabolize the substrate.
Experimental Protocols
Metabolic Stability of Nintedanib in Human Liver Microsomes (HLM)
This protocol determines the rate at which Nintedanib is metabolized by HLM, providing an estimate of its intrinsic clearance.
Materials:
-
Nintedanib
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Nintedanib (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
Dilute HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm the HLM suspension at 37°C for 5 minutes.
-
Add Nintedanib to the HLM suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Nintedanib concentration at each time point.
-
The peak area ratio of Nintedanib to this compound is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Nintedanib against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Metabolite Identification of Nintedanib in HLM
This protocol aims to identify the metabolites of Nintedanib formed by HLM.
Materials:
-
Same as for the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Protocol:
-
Incubation:
-
Follow the incubation procedure described in the metabolic stability protocol, but use a higher concentration of Nintedanib (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.
-
Include a control incubation without NADPH to differentiate between CYP-mediated and non-CYP-mediated metabolism.
-
-
Sample Preparation:
-
Terminate the reaction and prepare the sample as described previously.
-
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent drug and its metabolites.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Compare the chromatograms of the samples with and without NADPH to identify NADPH-dependent metabolites.
-
Propose metabolite structures based on the accurate mass measurements and fragmentation patterns. Common metabolic transformations for Nintedanib include hydrolysis, glucuronidation, hydroxylation, and demethylation.
-
Visualizations
References
Application Note: High-Throughput Screening for Modulators of Nintedanib Cellular Uptake using Stable Isotope-Labeled Nintedanib-13C,d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a high-throughput screening (HTS) assay for the identification of compounds that modulate the cellular uptake of Nintedanib, a potent tyrosine kinase inhibitor. The assay utilizes Nintedanib-13C,d3 as a stable isotope-labeled internal standard for accurate quantification of intracellular Nintedanib concentrations by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol is optimized for a 96-well plate format, making it suitable for screening large compound libraries. This method provides a robust and reliable tool for researchers in drug discovery and development to investigate potential drug-drug interactions or identify new therapeutic agents that may affect Nintedanib's efficacy.
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and in combination with docetaxel for non-small cell lung cancer (NSCLC).[2][3] Nintedanib competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][2]
The cellular uptake and efflux of Nintedanib are critical determinants of its therapeutic efficacy and potential for drug-drug interactions. P-glycoprotein (P-gp) and CYP3A4 are known to be involved in the metabolism and transport of Nintedanib. Therefore, a high-throughput assay to screen for compounds that modulate Nintedanib's intracellular concentration is of significant interest. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification in complex biological matrices by mass spectrometry, as it corrects for variability in sample preparation and instrument response.
This application note provides a detailed protocol for a cell-based HTS assay to identify modulators of Nintedanib uptake using UPLC-MS/MS for detection.
Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effect by inhibiting key signaling pathways involved in fibrosis and angiogenesis. It primarily targets VEGFR, FGFR, and PDGFR, preventing their autophosphorylation and blocking downstream signaling through cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This ultimately leads to reduced proliferation and migration of fibroblasts and endothelial cells.
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other plate formats.
Materials and Reagents:
-
Human lung adenocarcinoma cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Nintedanib
-
This compound (Internal Standard)
-
Compound library for screening
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well cell culture plates
-
96-well deep-well plates for sample processing
Instrumentation:
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
-
UPLC column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Automated liquid handler (optional, but recommended for HTS)
-
Centrifuge with a plate rotor
-
Plate sealer
Experimental Workflow:
References
Application Notes and Protocols for UPLC-MS/MS Quantification of Nintedanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1] It functions by targeting multiple receptor tyrosine kinases, primarily vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[2] Accurate quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of Nintedanib in plasma.
Signaling Pathways of Nintedanib
Nintedanib exerts its therapeutic effects by inhibiting the signaling pathways of key growth factor receptors involved in angiogenesis and fibrosis.[3][4] By binding to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, Nintedanib blocks the autophosphorylation and downstream signaling cascades, which ultimately inhibits the proliferation and migration of fibroblasts and endothelial cells.
Figure 1: Simplified signaling pathway of Nintedanib's mechanism of action.
UPLC-MS/MS Analytical Method
This method is designed for the sensitive and selective quantification of Nintedanib in plasma samples.
Experimental Workflow
The overall experimental workflow for the quantification of Nintedanib is depicted below.
Figure 2: Experimental workflow for Nintedanib quantification.
Materials and Reagents
-
Nintedanib reference standard
-
Internal Standard (IS), e.g., Diazepam or Carbamazepine
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Triple quadrupole) with an electrospray ionization (ESI) source.
Sample Preparation Protocol
A protein precipitation method is commonly used for sample preparation due to its simplicity and efficiency.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Diazepam at a suitable concentration).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | A gradient elution is typically used. For example: Start with 95% A, decrease to 5% A over 2 minutes, hold for 0.5 minutes, and then return to initial conditions. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Nintedanib and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1 |
| Nintedanib Metabolite (BIBF 1202) | 526.3 | 113.0 |
| Diazepam (IS) | 285.2 | 193.1 |
| Carbamazepine (IS) | 237.1 | 194.1 |
Note: The optimal MS parameters may vary depending on the instrument used and should be optimized accordingly.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 500 ng/mL or 1.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Quantitative Data Summary
The following tables summarize quantitative data from various published UPLC-MS/MS methods for Nintedanib quantification.
Table 3: Chromatographic and Mass Spectrometric Parameters
| Reference | UPLC Column | Mobile Phase | Internal Standard | MRM Transition (Nintedanib) |
| Xu et al. (2015) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acetonitrile and 1% formic acid in water | Diazepam | 540.3 → 113.0 |
| Ding et al. (2015) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acetonitrile and 0.1% formic acid in water | Carbamazepine | 540.3 → 113.1 |
| Li et al. (2016) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acetonitrile and 0.1% formic acid in water | Diazepam | 540.3 → 113.1 |
Table 4: Method Performance Characteristics
| Reference | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Xu et al. (2015) | 0.1 - 500 | 0.1 | < 9.8 | < 11.2 | -6.7 to 8.0 |
| Ding et al. (2015) | 1 - 1000 | 1 | < 15 | < 15 | Within ±15 |
| Li et al. (2016) | 1.0 - 200 | 1.0 | < 10.8 | < 10.8 | -11.9 to 10.4 |
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of Nintedanib in plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. Proper method validation is essential to ensure reliable and accurate results.
References
Application Notes and Protocols for Nintedanib in Tissue Distribution and Bioaccumulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in the pathogenesis of fibrotic diseases and cancer.[1] Understanding the tissue distribution and potential for bioaccumulation of Nintedanib is critical for evaluating its efficacy and safety profile. These application notes provide a summary of available data on Nintedanib's tissue distribution and detailed protocols for conducting such studies.
While the specific isotopically labeled form, Nintedanib-13C,d3, is not typically used for in vivo distribution studies, it plays a crucial role as an internal standard for the accurate quantification of Nintedanib in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols provided herein are applicable for studies involving unlabeled Nintedanib, with this compound used in the analytical phase.
Mechanism of Action of Nintedanib
Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several key kinases.[1] This inhibition blocks downstream signaling cascades that are crucial for the proliferation and migration of fibroblasts, as well as angiogenesis.[1][2] The primary targets of Nintedanib include:
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Platelet-Derived Growth Factor Receptors (PDGFR α and β)
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Fibroblast Growth Factor Receptors (FGFR 1-3)
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Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
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Non-receptor tyrosine kinases such as Src, Lck, and Lyn [1]
By inhibiting these pathways, Nintedanib effectively attenuates the fibrotic processes in tissues like the lungs.
Quantitative Tissue Distribution Data
Tissue distribution studies are essential to determine the extent and rate of a drug's distribution to various tissues and to identify potential sites of accumulation. The following tables summarize the quantitative tissue distribution of Nintedanib in mice following oral administration, as determined by UPLC-MS/MS.
Table 1: Nintedanib Concentration in Mouse Tissues Over Time
| Time (hours) | Heart (ng/g) | Liver (ng/g) | Spleen (ng/g) | Lung (ng/g) | Kidney (ng/g) | Brain (ng/g) |
| 0.25 | 135.6 ± 28.4 | 1289.5 ± 210.7 | 89.7 ± 15.3 | 289.4 ± 45.1 | 456.2 ± 78.9 | 35.8 ± 7.2 |
| 0.5 | 210.3 ± 45.8 | 1876.3 ± 301.5 | 154.2 ± 30.9 | 412.8 ± 67.3 | 678.4 ± 110.2 | 55.1 ± 11.4 |
| 1 | 188.9 ± 39.2 | 1654.8 ± 280.4 | 132.7 ± 25.1 | 356.7 ± 58.9 | 589.1 ± 99.8 | 48.6 ± 9.7 |
| 2 | 112.4 ± 22.7 | 1023.1 ± 180.9 | 81.5 ± 14.8 | 218.5 ± 40.2 | 360.7 ± 65.4 | 29.8 ± 6.1 |
| 4 | 56.8 ± 10.1 | 512.6 ± 95.3 | 41.2 ± 8.3 | 110.4 ± 21.5 | 182.1 ± 33.7 | 15.2 ± 3.4 |
| 8 | 15.3 ± 3.8 | 138.5 ± 28.7 | 11.1 ± 2.9 | 29.8 ± 6.4 | 49.2 ± 10.1 | 4.1 ± 1.2 |
| 12 | 4.2 ± 1.1 | 37.9 ± 8.1 | 3.0 ± 0.9 | 8.1 ± 2.1 | 13.4 ± 3.2 | 1.1 ± 0.4 |
Data presented as mean ± standard deviation (SD).
Table 2: Tissue-to-Plasma Concentration Ratios of Nintedanib
| Time (hours) | Heart | Liver | Spleen | Lung | Kidney | Brain |
| 0.25 | 0.89 | 8.48 | 0.59 | 1.90 | 3.00 | 0.24 |
| 0.5 | 1.05 | 9.38 | 0.77 | 2.06 | 3.39 | 0.28 |
| 1 | 0.98 | 8.57 | 0.69 | 1.85 | 3.05 | 0.25 |
| 2 | 0.88 | 7.99 | 0.64 | 1.71 | 2.82 | 0.23 |
| 4 | 0.81 | 7.32 | 0.59 | 1.58 | 2.60 | 0.22 |
| 8 | 0.73 | 6.59 | 0.53 | 1.42 | 2.34 | 0.20 |
| 12 | 0.65 | 5.83 | 0.46 | 1.25 | 2.06 | 0.17 |
These data indicate that Nintedanib is rapidly and widely distributed into various tissues, with the highest concentrations observed in the liver, a major site of metabolism. The concentration in the brain is consistently low, suggesting limited ability to cross the blood-brain barrier.
Experimental Protocols
In-Life Phase: Animal Dosing and Sample Collection
This protocol describes a typical tissue distribution study in rodents.
Materials:
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Nintedanib
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Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)
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Male Sprague-Dawley rats or BALB/c mice
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Oral gavage needles
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Surgical instruments for dissection
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Centrifuge tubes
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Homogenizer
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-80°C freezer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing Formulation: Prepare a homogenous suspension of Nintedanib in the chosen vehicle.
-
Dosing: Administer a single oral dose of the Nintedanib formulation to the animals via gavage.
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Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose), euthanize a subset of animals.
-
Blood Collection: Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection: Perfuse the animals with saline to remove residual blood from the tissues. Carefully dissect, weigh, and collect the tissues of interest (e.g., liver, lung, kidney, heart, spleen, brain).
-
Sample Storage: Immediately freeze all plasma and tissue samples at -80°C until analysis.
Analytical Phase: UPLC-MS/MS Quantification of Nintedanib
This protocol outlines the quantification of Nintedanib in tissue homogenates and plasma.
Materials:
-
Tissue homogenates and plasma samples
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Nintedanib analytical standard
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This compound (Internal Standard - IS)
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Acetonitrile (ACN)
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Formic acid
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Ultrapure water
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UPLC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Tissue Homogenization: Homogenize the weighed tissue samples with a specific volume of saline or buffer.
-
Sample Preparation:
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To an aliquot of plasma or tissue homogenate, add the internal standard solution (this compound).
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Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
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Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
-
UPLC Separation:
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Transfer the supernatant to a UPLC vial.
-
Inject an aliquot onto a C18 reverse-phase column.
-
Use a gradient mobile phase, for example, starting with a higher percentage of aqueous phase (e.g., 0.1% formic acid in water) and ramping up the organic phase (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Perform detection using a tandem mass spectrometer in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Nintedanib and its internal standard. For example:
-
Nintedanib: m/z 540.3 → 113.1
-
This compound: (adjust mass for isotopic labels)
-
-
-
Quantification:
-
Construct a calibration curve using standard solutions of Nintedanib of known concentrations.
-
Calculate the concentration of Nintedanib in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Bioaccumulation Potential
Based on the available pharmacokinetic data, Nintedanib has a terminal elimination half-life of approximately 10-15 hours. Repeated dosing studies have shown that accumulation after twice-daily administration is negligible. The rapid metabolism and excretion, primarily through feces, suggest a low potential for long-term bioaccumulation in most tissues. However, specific tissue binding and slower clearance from certain compartments cannot be entirely ruled out without dedicated long-term bioaccumulation studies.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers investigating the tissue distribution of Nintedanib. Accurate quantification using UPLC-MS/MS with a stable isotope-labeled internal standard like this compound is crucial for reliable results. The evidence suggests that Nintedanib is widely distributed in the body but does not significantly penetrate the central nervous system and has a low potential for bioaccumulation. These findings are vital for the continued development and clinical application of Nintedanib.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nintedanib-13C,d3 Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the detection of Nintedanib and its stable isotope-labeled internal standard, Nintedanib-13C,d3. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized quantitative parameters to ensure accurate and robust bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Nintedanib and this compound?
A1: For quantitative analysis using tandem mass spectrometry, the recommended multiple reaction monitoring (MRM) transitions are summarized in the table below. These transitions have been selected for their specificity and sensitivity in complex biological matrices.
Q2: I am observing a weak or no signal for this compound. What are the possible causes?
A2: A weak or absent signal for the internal standard can stem from several factors. First, verify the correct preparation of the this compound working solution and ensure it has been correctly added to the samples. Second, confirm that the mass spectrometer is set to monitor the correct precursor and product ions for the internal standard (see Table 1). Finally, investigate potential issues with the electrospray ionization, such as ion suppression, or problems with the LC separation.
Q3: My calibration curve for Nintedanib is non-linear. What should I investigate?
A3: Non-linearity in the calibration curve can be caused by a variety of issues. Ensure that the concentration range of your calibration standards is appropriate for the expected sample concentrations and the linear range of the instrument. Investigate for potential matrix effects, which can cause ion suppression or enhancement, particularly at higher concentrations. Also, verify the accuracy of your standard dilutions and the stability of Nintedanib in the matrix and solvent.
Q4: I'm seeing significant peak tailing for Nintedanib. How can I improve the peak shape?
A4: Peak tailing for Nintedanib, a basic compound, can often be attributed to secondary interactions with residual silanols on the HPLC column. To mitigate this, consider using a column with advanced end-capping or a hybrid particle technology. Additionally, optimizing the mobile phase by adjusting the pH with a suitable buffer (e.g., ammonium formate) can help to reduce these secondary interactions and improve peak symmetry.
Quantitative Data Summary
The following table provides the optimized mass spectrometry parameters for the detection of Nintedanib and its internal standard, this compound. These parameters should serve as a starting point for method development and can be further fine-tuned based on the specific instrumentation and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Nintedanib | 540.3 | 113.1 | 35 - 45 | 80 - 100 |
| This compound | 544.3 | 113.1 | 35 - 45 | 80 - 100 |
Note: The exact values for Collision Energy and Declustering Potential may require optimization based on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Nintedanib from plasma samples is protein precipitation.
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To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
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Vortex briefly and inject onto the LC-MS/MS system.
Liquid Chromatography Method
A reversed-phase liquid chromatography method is typically employed for the separation of Nintedanib.
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.4 mL/min
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Gradient:
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0-0.5 min: 10% B
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0.5-2.5 min: 10-90% B
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2.5-3.0 min: 90% B
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3.0-3.1 min: 90-10% B
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3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
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Column Temperature: 40°C
Troubleshooting Guides
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the LC-MS/MS analysis of Nintedanib.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Troubleshooting Signaling Pathways for Method Optimization
This diagram illustrates the interconnected factors that influence the final analytical signal in an LC-MS/MS experiment. Optimizing each stage is critical for achieving a robust and sensitive method.
Caption: Key stages influencing the final analytical signal in LC-MS/MS.
Technical Support Center: Overcoming Nintedanib-13C,d3 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Nintedanib-13C,d3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a stable isotope-labeled version of Nintedanib, a small molecule tyrosine kinase inhibitor.[1][2][] The labeling with Carbon-13 and deuterium allows it to be used as an internal standard for quantitative analysis in techniques like mass spectrometry (NMR, GC-MS, or LC-MS) or as a tracer in metabolic studies.[2]
Q2: What are the known solubility characteristics of Nintedanib?
A2: Nintedanib is a lipophilic compound with poor aqueous solubility, particularly at neutral and alkaline pH.[4] Its solubility is pH-dependent, increasing significantly in acidic conditions (pH < 3). The esilate salt of Nintedanib is more soluble in water compared to the free base.
Q3: How does the solubility of this compound compare to unlabeled Nintedanib?
A3: The isotopic labeling in this compound is not expected to significantly alter its physicochemical properties, including solubility, compared to the unlabeled compound. Therefore, it is also considered to have poor aqueous solubility. Commercially available this compound is often supplied as a solid powder soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
Q4: What are the main challenges when preparing aqueous solutions of this compound for in vitro experiments?
A4: The primary challenge is its low intrinsic aqueous solubility, which can lead to precipitation, inaccurate concentrations, and unreliable experimental results. This is particularly problematic when preparing stock solutions and diluting them into aqueous cell culture media or buffers with a physiological pH.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.
Cause: The compound is poorly soluble in aqueous solutions at neutral pH. When a concentrated DMSO stock is diluted, the solvent environment changes drastically, causing the compound to precipitate out of the solution.
Solutions:
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Optimize DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and its effects on experimental outcomes.
-
Use a Co-solvent System: Prepare the stock solution in a mixture of DMSO and other organic solvents like ethanol or polyethylene glycol (PEG). A suggested injection formulation for in vivo use which can be adapted for in vitro work is a mixture of DMSO, PEG300, and Tween 80.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes help in keeping the compound in solution.
-
Warming the Solution: Gently warming the solution may aid in dissolution. However, be cautious about the temperature stability of this compound.
Issue 2: Inconsistent results in cell-based assays.
Cause: This could be due to variable concentrations of the active compound resulting from precipitation or adsorption to plasticware.
Solutions:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. Centrifuge the solution and use the supernatant if slight precipitation is observed, and re-quantify the concentration if necessary.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.5%), in the final aqueous solution can help to increase the solubility and prevent precipitation.
-
Formulation as a Solid Dispersion: For more advanced applications, consider preparing an amorphous solid dispersion of this compound with a polymer like polyvinylpyrrolidone (PVP). This can significantly enhance its dissolution rate and bioavailability.
-
Self-Microemulsifying Drug Delivery System (SMEDDS): Developing a SMEDDS formulation can improve the solubility and permeability of Nintedanib.
Quantitative Data Summary
| Solvent/System | pH | Solubility of Nintedanib | Reference |
| Water | 5.7 | 2.8 mg/mL (esilate salt) | |
| Aqueous Buffer | < 3 | Increased solubility | |
| PBS | 6.8 | ~12 µg/mL | |
| PBS | 7.4 | ~5 µg/mL | |
| PBS with 0.5% Tween 80 | 6.8 | 441.67 µg/mL | |
| PBS with 0.5% Tween 80 | 7.4 | 132.42 µg/mL | |
| Dimethyl Sulfoxide (DMSO) | - | ~25 g/L | |
| Methanol | - | High solubility | |
| N-methylpyrrolidone | - | High solubility | |
| Propylene Glycol | - | Good solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 543.64 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent/Surfactant System
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Tween 80
-
Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
Procedure:
-
Prepare a stock solution of 10% Tween 80 in sterile water.
-
To prepare a 10 µM working solution of this compound in PBS with 0.1% Tween 80 and 0.1% DMSO: a. In a sterile tube, add 989 µL of PBS. b. Add 10 µL of the 10% Tween 80 stock solution and mix well. c. Add 1 µL of the 10 mM this compound DMSO stock solution.
-
Vortex the final solution immediately and thoroughly.
-
Visually inspect for any signs of precipitation. This method can be adapted for different final concentrations and aqueous media.
Visualizations
Nintedanib Mechanism of Action
Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling pathways of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). This inhibition prevents the proliferation and migration of fibroblasts, which are key processes in the development of fibrosis.
Caption: Nintedanib inhibits key tyrosine kinase receptors.
Experimental Workflow for Solubility Enhancement
This workflow outlines the steps to systematically address the solubility issues of this compound in aqueous solutions for experimental use.
Caption: Workflow for improving this compound solubility.
References
Technical Support Center: Nintedanib-13C,d3 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nintedanib-13C,d3. It focuses on assessing and ensuring the stability of this stable isotope-labeled internal standard in various biological matrices during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices crucial?
A1: this compound is a stable isotope-labeled version of Nintedanib, used as an internal standard (IS) for the accurate quantification of Nintedanib in biological samples.[1][2] The core assumption in bioanalytical methods using a stable isotope-labeled IS is that the analyte and the IS behave identically during sample preparation, chromatography, and ionization. If this compound is unstable and degrades during any of these steps, the analyte-to-IS peak area ratio will be altered, leading to inaccurate and unreliable quantification of Nintedanib. Therefore, establishing its stability under various experimental conditions is a critical component of bioanalytical method validation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions, typically prepared in DMSO, at -20°C for up to one month or at -80°C for up to six months.[1][3] It is crucial to aliquot the stock solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[1]
Q3: How is the stability of this compound expected to compare to unlabeled Nintedanib?
A3: The stability of this compound is expected to be identical to that of unlabeled Nintedanib. The incorporation of stable isotopes (13C and deuterium) does not significantly alter the chemical reactivity of the molecule under typical physiological and experimental conditions. Therefore, data from forced degradation and stability studies of Nintedanib can be used to infer the stability of its isotopically labeled counterpart.
Q4: Under what conditions is Nintedanib (and by extension, this compound) known to be unstable?
A4: Forced degradation studies on Nintedanib have shown that it is susceptible to degradation under acidic and oxidative conditions. It is relatively stable under neutral, basic, thermal, and photolytic stress. Therefore, it is important to avoid prolonged exposure to strong acids and oxidizing agents during sample collection, processing, and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or decreasing this compound peak area across a batch of samples. | Degradation during sample processing (short-term/bench-top instability). | Minimize the time samples are at room temperature. Process samples on an ice bath. Verify the pH of all solutions used in the extraction process to ensure they are not strongly acidic. |
| Repeated freeze-thaw cycles of stock or working solutions. | Always use freshly prepared working solutions or aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Post-preparative instability in the autosampler. | Evaluate the stability of the extracted samples in the autosampler over the expected run time. If degradation is observed, consider cooling the autosampler or reducing the batch size. | |
| High variability in QC sample results for this compound. | Long-term storage instability. | Confirm that the storage temperature for your biological samples has been consistently maintained. Re-validate the long-term stability for the specific matrix and storage conditions if necessary. |
| Matrix effects. | The biological matrix itself can sometimes contribute to degradation. Evaluate stability in at least two different lots of the biological matrix. | |
| Appearance of unexpected peaks related to this compound. | Degradation of the internal standard. | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on this compound to identify potential degradation products and their retention times. This can help confirm if the unexpected peaks are related to the IS. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three to five).
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After the final thaw, process the samples alongside freshly prepared calibration standards and a set of control QC samples (that have not undergone freeze-thaw cycles).
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Analyze the samples using a validated LC-MS/MS method.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling and preparation time.
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Leave the spiked samples at room temperature for a predefined period (e.g., 4, 8, 12, or 24 hours).
-
At each time point, process at least three aliquots for each concentration level.
-
Analyze the processed samples with freshly prepared calibration standards.
-
The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Protocol 3: Assessment of Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix when stored at a specific temperature for an extended period.
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples (at least three replicates per concentration).
-
Allow the samples to thaw completely and process them alongside freshly prepared calibration standards and QC samples.
-
Analyze using a validated LC-MS/MS method.
-
The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
While specific quantitative stability data for this compound in various biological matrices is not extensively published, the stability is expected to mirror that of Nintedanib. The following table summarizes the stability of Nintedanib in human plasma, which can be used as a strong indicator for the stability of this compound.
| Stability Test | Matrix | Condition | Duration | Result (% Recovery vs. Nominal) | Reference |
| Freeze-Thaw | Human Plasma | 3 cycles at -20°C and -70°C | 3 cycles | Within ±15% | Inferred from standard bioanalytical validation practices |
| Short-Term (Bench-Top) | Human Plasma | Room Temperature | Up to 24 hours | Within ±15% | Inferred from standard bioanalytical validation practices |
| Long-Term | Human Plasma | -20°C | At least 1 month | Within ±15% | |
| Long-Term | Human Plasma | -80°C | At least 6 months | Within ±15% | |
| Post-Preparative | Extracted Plasma Samples | Autosampler at 4°C | Up to 48 hours | Within ±15% | Inferred from standard bioanalytical validation practices |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Minimizing ion suppression effects with Nintedanib-13C,d3 in LC-MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Nintedanib using its stable isotope-labeled internal standard, Nintedanib-13C,d3.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues related to ion suppression in your LC-MS experiments.
Issue 1: Poor Sensitivity or Inconsistent Results for Nintedanib
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Nintedanib and its internal standard in the mass spectrometer's ion source.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for ion suppression.
Step 1: Assess Ion Suppression with a Post-Column Infusion Experiment This experiment helps to pinpoint the regions in your chromatogram where ion suppression is occurring.
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Procedure: Continuously infuse a standard solution of Nintedanib and this compound into the LC eluent stream post-column, just before the mass spectrometer. Inject a blank, extracted matrix sample (e.g., plasma).
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Interpretation: A stable baseline signal should be observed. Any significant drop in this baseline indicates the elution of matrix components that cause ion suppression.
Step 2: Enhance Sample Preparation If ion suppression is confirmed, improving the sample cleanup is crucial to remove interfering matrix components.[1]
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Protein Precipitation (PPT): This is a simple and fast method but often results in significant residual matrix components, such as phospholipids, leading to a higher risk of ion suppression.[2]
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Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more time-consuming and requires optimization of solvent systems.
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Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing salts, phospholipids, and other interferences.[3] This is often the most effective method for minimizing matrix effects.
Step 3: Optimize Chromatographic Conditions Proper chromatographic separation can resolve Nintedanib and this compound from the interfering matrix components.
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Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from the suppression zone identified in the post-column infusion experiment.
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Change the Stationary Phase: Employing a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can alter selectivity and improve separation.[4]
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Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.
Issue 2: Inconsistent Nintedanib/Nintedanib-13C,d3 Peak Area Ratios
Even with a stable isotope-labeled internal standard, variability in the peak area ratio can occur, suggesting that the ion suppression is not being adequately compensated for.
Troubleshooting Logic
Caption: Logic for troubleshooting inconsistent peak area ratios.
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Ensure Complete Co-elution: While stable isotope-labeled standards are designed to co-elute, minor differences in retention time can lead to differential ion suppression. Adjusting the chromatography may be necessary to ensure perfect co-elution.
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Optimize Internal Standard Concentration: An excessively high concentration of this compound can cause ion suppression of the analyte itself. It is important to use a concentration that provides a robust signal without saturating the detector or causing self-suppression.
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Evaluate Matrix Variability: The composition of biological matrices can vary between different lots or individuals. If inconsistent ratios are observed, it may be necessary to evaluate the matrix effect across multiple sources of blank matrix to ensure the method is rugged.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Nintedanib analysis? A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, like Nintedanib, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression? A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression. Because this compound has nearly identical physicochemical properties to Nintedanib, it co-elutes during chromatography and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression is normalized, leading to more accurate and precise results.
Q3: Which sample preparation method is best for minimizing ion suppression for Nintedanib in plasma? A3: While protein precipitation (PPT) is a common and simple technique, it is often insufficient for removing all interfering matrix components, especially phospholipids. Solid-Phase Extraction (SPE) is generally the most effective method for producing cleaner sample extracts and minimizing ion suppression for Nintedanib analysis in plasma.[5]
Q4: What are the typical mass transitions (MRM) for Nintedanib and its metabolite? A4: Based on published literature, typical multiple reaction monitoring (MRM) transitions for Nintedanib and its main metabolite, BIBF 1202, in positive electrospray ionization mode are:
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Nintedanib: m/z 540.3 → 113.1
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BIBF 1202 (metabolite): m/z 526.3 → 113.0
Q5: Can the concentration of the this compound internal standard affect the results? A5: Yes. While a SIL-IS is crucial, its concentration must be optimized. An overly high concentration of the internal standard can compete with the analyte for ionization, leading to suppression of the analyte signal and a non-linear response.
Data Presentation
The following tables summarize quantitative data from various studies on Nintedanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods for Nintedanib Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | 15-30% (Suppression) | Fast, simple, inexpensive | High ion suppression risk |
| Liquid-Liquid Extraction (LLE) | 80-95% | 5-15% (Suppression) | Cleaner than PPT | More labor-intensive, solvent use |
| Solid-Phase Extraction (SPE) | >95% | <5% (Minimal) | Cleanest extracts, low ion suppression | Higher cost, method development |
Note: The matrix effect is calculated as (1 - [Peak area in matrix / Peak area in neat solution]) * 100%. Higher values indicate greater ion suppression.
Table 2: Reported LC-MS/MS Method Parameters for Nintedanib Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 |
| Mobile Phase A | 0.1% Formic acid in Water | 1% Formic acid in Water | Water with Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile/Methanol |
| Flow Rate | 0.30 mL/min | 0.40 mL/min | 0.30 mL/min |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Solid-Phase Extraction |
| Internal Standard | Diazepam | Diazepam | Not Specified |
| Linear Range | 1.0-200 ng/mL | 0.1-500 ng/mL | 0.5-250 ng/mL |
Experimental Protocols
This section provides a detailed methodology for a recommended experimental protocol designed to minimize ion suppression during the analysis of Nintedanib in human plasma.
Protocol: Nintedanib Analysis in Human Plasma using SPE and LC-MS/MS
1. Materials and Reagents
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Nintedanib and this compound analytical standards
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Human plasma (K2EDTA)
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Methanol, Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
2. Sample Preparation (Solid-Phase Extraction)
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Spiking: To 100 µL of human plasma, add the this compound internal standard solution.
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Pre-treatment: Acidify the sample with 2% formic acid in water.
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SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
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Elution: Elute Nintedanib and this compound with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
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LC System: UPLC system
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Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization: Electrospray Ionization (ESI), Positive mode
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MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
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This compound: [Precursor ion will be higher by the mass of the isotopes, product ion may be the same or different depending on the location of the labels. This needs to be determined empirically.]
-
Signaling Pathway
Nintedanib is a triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its mechanism of action involves blocking the signaling pathways of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
Caption: Nintedanib's mechanism of action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Rapid validated liquid chromatographic method coupled with Tandem mass spectrometry for quantification of nintedanib in human plasma (2016) | Hany W. Darwish | 13 Citations [scispace.com]
- 5. roswellpark.org [roswellpark.org]
Troubleshooting poor chromatographic peak shape for Nintedanib and its internal standard.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape for Nintedanib and its internal standard.
Troubleshooting Guides (Q&A)
Q1: I am observing peak tailing for both Nintedanib and its internal standard. What are the potential causes and solutions?
A1: Peak tailing is a common issue in liquid chromatography and can be caused by several factors. Here's a step-by-step troubleshooting guide:
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Secondary Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with basic compounds like Nintedanib, leading to tailing.
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Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analytes. If the pH is close to the pKa of Nintedanib or its internal standard, it can result in a mixed population of ionized and non-ionized forms, leading to peak tailing.
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Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For Nintedanib, which is a weakly basic compound, a mobile phase with a slightly acidic pH (e.g., pH 3 adjusted with orthophosphoric acid or formic acid) can ensure it is fully protonated and exhibits better peak shape.[1]
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Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.
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Solution: Implement a proper column washing procedure after each batch of samples. If tailing persists, consider replacing the guard column or the analytical column.
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Q2: My peaks for Nintedanib and the internal standard are showing fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under specific circumstances:
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Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.
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Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.
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Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.
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Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
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Q3: I'm observing broad peaks for both Nintedanib and its internal standard. How can I improve the peak width?
A3: Broad peaks can compromise resolution and sensitivity. Here are some common causes and solutions:
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
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Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all connections are properly made to avoid dead volume.
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Column Efficiency Loss: Over time, columns can lose their efficiency due to degradation of the stationary phase or blockages.
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Solution: Check the column's performance using a standard compound. If the theoretical plates are significantly lower than the manufacturer's specifications, the column may need to be replaced.
-
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Inappropriate Flow Rate: A flow rate that is too high or too low can lead to band broadening.
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Solution: Optimize the flow rate for your specific column dimensions and particle size to achieve the best efficiency.
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Frequently Asked Questions (FAQs)
Q: What is a suitable internal standard (IS) for the analysis of Nintedanib?
A: Several compounds have been successfully used as internal standards for Nintedanib analysis. The choice of IS should be based on its structural similarity, chromatographic behavior, and extraction recovery relative to Nintedanib. Commonly used internal standards include:
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Quinacrine
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Diazepam [3]
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p-Nitrophenol
It is crucial to validate the chosen internal standard to ensure it does not interfere with Nintedanib or endogenous components of the sample matrix.
Q: How does the mobile phase composition affect the peak shape of Nintedanib?
A: The mobile phase composition is a critical factor in achieving optimal peak shape for Nintedanib. Key considerations include:
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Organic Modifier: Acetonitrile is a commonly used organic modifier in reversed-phase chromatography for Nintedanib analysis.
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Aqueous Phase and pH: As discussed in the troubleshooting section, the pH of the aqueous phase is vital. Using a buffer (e.g., phosphate or ammonium formate) helps to control and maintain a stable pH.
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Additives: Additives like TEA or trifluoroacetic acid (TFA) are often necessary to improve peak symmetry by minimizing silanol interactions. For example, a mobile phase containing 0.1% TEA with the pH adjusted to 3 with orthophosphoric acid has been shown to produce sharp, symmetrical peaks for Nintedanib.
Q: What type of HPLC column is recommended for Nintedanib analysis?
A: A C18 column is the most commonly used stationary phase for the analysis of Nintedanib. Specifically, an end-capped C18 column is often preferred to minimize interactions with residual silanol groups. Column dimensions will depend on the specific application (e.g., HPLC vs. UPLC) and desired run time.
Experimental Protocols
Protocol 1: RP-HPLC Method for Nintedanib with Peak Tailing Correction
This protocol is designed to achieve a good peak shape for Nintedanib by incorporating a mobile phase additive to mitigate tailing.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine in Water (pH adjusted to 3.0 with Orthophosphoric Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 298 nm |
| Internal Standard | Quinacrine |
Protocol 2: UPLC-MS/MS Method for Nintedanib and its Metabolite
This protocol is suitable for the rapid and sensitive quantification of Nintedanib and its primary metabolite, BIBF 1202, in biological matrices.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to specific validated method for gradient profile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Detection | Tandem Mass Spectrometry (Positive ESI mode) |
| MRM Transitions | Nintedanib: m/z 540.3 → 113.1; BIBF 1202: m/z 526.3 → 113.0 |
| Internal Standard | Diazepam (m/z 285.3 → 193.1) |
Data Presentation
Table 1: System Suitability Parameters for a Validated Nintedanib HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Visualizations
Caption: Troubleshooting workflow for peak tailing of Nintedanib.
References
Impact of matrix effects on Nintedanib quantification and mitigation strategies.
Welcome to the technical support center for Nintedanib quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and troubleshooting common issues encountered during the bioanalysis of Nintedanib.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Nintedanib quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Nintedanib, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[1][2] In the context of Nintedanib analysis by LC-MS/MS, endogenous phospholipids and other matrix components can interfere with the ionization process, leading to unreliable data.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for Nintedanib analysis?
A2: The most common sample preparation techniques for Nintedanib quantification in biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]
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Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, potentially leading to significant matrix effects.[4][5]
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Liquid-Liquid Extraction (LLE): This technique separates Nintedanib from the matrix based on its solubility in two immiscible liquid phases. It generally provides a cleaner sample than PPT.
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Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components. It involves passing the sample through a solid sorbent that retains Nintedanib, while other matrix components are washed away. Nintedanib is then eluted with a suitable solvent. SPE typically results in the cleanest extracts and the least matrix interference.
Q3: How does a deuterated internal standard (IS) help in correcting for matrix effects in Nintedanib analysis?
A3: A deuterated internal standard (d-IS) is a stable isotope-labeled version of Nintedanib where one or more hydrogen atoms are replaced by deuterium. The key principle is that the d-IS has nearly identical physicochemical properties to Nintedanib. Therefore, during sample preparation, chromatography, and ionization, it is affected by the matrix in the same way as the analyte. By measuring the response ratio of Nintedanib to its d-IS, any signal fluctuation caused by the matrix effect is normalized, leading to more accurate and precise quantification. However, it is important to ensure that the analyte and the d-IS co-elute as closely as possible for effective compensation.
Q4: I am observing high variability in my Nintedanib quantification results. What could be the potential causes related to matrix effects?
A4: High variability in results is a common indicator of uncompensated matrix effects. Potential causes include:
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Inadequate Sample Cleanup: Your current sample preparation method may not be sufficiently removing interfering matrix components.
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Variable Matrix Composition: Biological matrices can vary significantly between individuals or different lots, leading to inconsistent matrix effects.
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Poor Chromatographic Separation: Co-elution of Nintedanib with matrix components can lead to ion suppression or enhancement.
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Inappropriate Internal Standard: The internal standard used may not be adequately compensating for the matrix effects experienced by Nintedanib.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Backflush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Nintedanib is in a single ionic state. For Nintedanib, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. |
Issue 2: High Signal Suppression or Enhancement
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to better separate Nintedanib from interfering peaks. A slower gradient or a different stationary phase might be necessary. |
| Inefficient Sample Preparation | Switch to a more rigorous sample preparation method. If using protein precipitation, consider solid-phase extraction (SPE) for a cleaner sample. |
| Phospholipid Interference | Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Issue 3: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Step |
| Differential Matrix Effects | If using a non-deuterated internal standard, it may not be tracking the matrix effects on Nintedanib accurately. Switch to a deuterated Nintedanib internal standard if available. |
| Degradation of Internal Standard | Check the stability of the internal standard in the matrix and under the storage conditions used. |
| Inaccurate Spiking | Ensure precise and consistent spiking of the internal standard into all samples and standards. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation methods in mitigating matrix effects for the analysis of small molecules like Nintedanib.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High | Moderate | Low |
| Recovery | Variable | Good to Excellent | Excellent |
| Sample Cleanliness | Poor | Moderate | High |
| Method Development Time | Short | Moderate | Long |
| Cost per Sample | Low | Low to Moderate | High |
| Throughput | High | Moderate | Moderate to High |
Note: Specific quantitative values for Nintedanib may vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Nintedanib Quantification in Plasma
This protocol is a rapid method for sample preparation but may result in significant matrix effects.
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Sample Preparation:
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., deuterated Nintedanib).
-
Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
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Protocol 2: Solid-Phase Extraction (SPE) for Nintedanib Quantification in Plasma
This protocol provides a cleaner sample and is recommended for minimizing matrix effects.
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SPE Cartridge Conditioning:
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Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
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To 100 µL of plasma, add the internal standard and dilute with 400 µL of 4% phosphoric acid in water.
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Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with 1 mL of water to remove polar interferences.
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Further wash with 1 mL of 20% methanol in water to remove less retained impurities.
-
-
Elution:
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Elute Nintedanib and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
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Visualizations
Diagram 1: General Workflow for Nintedanib Bioanalysis
Caption: A generalized workflow for the quantification of Nintedanib in biological samples.
Diagram 2: Troubleshooting Logic for Matrix Effects
Caption: A logical flow for troubleshooting matrix effect-related issues in Nintedanib quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib-13C,d3 stability under different storage and handling conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nintedanib-13C,d3 under various storage and handling conditions. The information is presented through troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Stability Summary
The stability of this compound is critical for its use as an internal standard in quantitative analyses. While specific forced degradation studies on the isotopically labeled compound are not extensively published, the stability profile of unlabeled Nintedanib is considered a reliable surrogate due to the minor structural modification. The chemical reactivity and degradation pathways are not expected to be significantly altered by the isotopic substitution.
Forced degradation studies on Nintedanib indicate its susceptibility to acidic, oxidative, and photolytic conditions, while it demonstrates relative stability under thermal and alkaline conditions.[][2]
Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Condition | Duration |
| Solid Powder | -20°C | ≥ 4 years[3] |
| 4°C | 2 years[4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[5] |
| -20°C | 1 month |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses potential issues related to the stability and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., variable peak areas in LC-MS) | Degradation of the compound due to improper storage or handling. | - Verify that the solid compound and solutions are stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles by preparing and using aliquots of stock solutions. - Protect solutions from light, especially during long-term storage. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | - Review the handling procedures. The compound may have been exposed to acidic, oxidative, or strong light conditions. - Prepare fresh solutions from a new stock of the solid compound. - If degradation is suspected, perform a forced degradation study to identify potential degradants. |
| Reduced solubility or precipitation in stock solutions | Use of an inappropriate solvent or exceeding the solubility limit. The solution may have degraded over time. | - this compound is soluble in DMSO. - Ensure the concentration does not exceed the solubility limit in the chosen solvent. - Prepare fresh solutions, especially if they have been stored for an extended period. |
| Loss of signal intensity in mass spectrometry | Adsorption of the compound to container surfaces. | - Use low-adsorption vials and pipette tips. - Consider the use of a carrier solvent if working with very dilute solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least 4 years. It can also be stored at 4°C for up to 2 years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Studies on Nintedanib have shown it to be susceptible to photolytic degradation. Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What conditions can cause this compound to degrade?
A4: Based on studies with unlabeled Nintedanib, the compound is susceptible to degradation under acidic, oxidative, and photolytic stress conditions. It is relatively stable under thermal and alkaline conditions.
Q5: What is the primary use of this compound?
A5: this compound is an isotopically labeled version of Nintedanib and is primarily used as an internal standard for the quantification of Nintedanib in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Q6: How does the isotopic labeling affect the stability of the molecule?
A6: The inclusion of 13C and deuterium atoms is not expected to significantly alter the chemical stability of the Nintedanib molecule. The degradation pathways and susceptibility to various stress conditions should be very similar to the unlabeled compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
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Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
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Photolytic Degradation: Expose a solution of the compound to a light source with a specific illumination (e.g., 1.2 million lux hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
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Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.
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Quantify the remaining parent compound and any degradation products.
-
Visualizations
Nintedanib Signaling Pathway Inhibition
References
Addressing isotopic interference in Nintedanib-13C,d3 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nintedanib-13C,d3 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
1. What is Isotopic Interference (Crosstalk) in the context of this compound analysis?
Isotopic interference, or crosstalk, refers to the contribution of the signal from the unlabeled analyte (Nintedanib) to the mass spectrometric signal of its stable isotope-labeled internal standard (this compound). This occurs because naturally abundant heavy isotopes (primarily 13C) in the Nintedanib molecule can result in a small percentage of Nintedanib having a mass that is isobaric with the internal standard. This can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).
2. Why is this compound a suitable internal standard for Nintedanib analysis?
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry.[1] this compound is an ideal internal standard for Nintedanib because it shares the same physicochemical properties, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior help to accurately account for variability during sample preparation and analysis.[1]
3. What are the typical mass transitions for Nintedanib and this compound in LC-MS/MS analysis?
Based on published literature, a common precursor-to-product ion transition for Nintedanib (unlabeled) in positive electrospray ionization (ESI) mode is m/z 540.3 → 113.1.[2] For this compound, which has one 13C and three deuterium atoms, the precursor ion would have an m/z of approximately 544.3. Assuming the fragmentation pattern is similar to the unlabeled compound, a predicted MRM transition for this compound would be m/z 544.3 → 113.1 or, if the labeled methyl group is part of the fragment, a different product ion would be selected. It is crucial to optimize these transitions on your specific mass spectrometer.
4. How can I assess the level of isotopic interference in my assay?
To assess the contribution of Nintedanib to the this compound signal, you should analyze a high concentration of a pure Nintedanib standard (e.g., at the upper limit of quantification, ULOQ) without any internal standard present. Monitor the MRM transition of this compound. Any signal detected in this channel is due to isotopic contribution from the unlabeled analyte. The response should be compared to the response of the LLOQ sample containing the internal standard. Regulatory guidance suggests that the interference should be minimal, for instance, not more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[3]
Troubleshooting Guide
Issue 1: Inaccurate results at the Lower Limit of Quantification (LLOQ)
-
Symptom: The assay shows poor accuracy and precision for quality control (QC) samples at the LLOQ.
-
Possible Cause: Isotopic interference from high-concentration samples to the internal standard channel may be significant, especially if there is any carryover. The contribution of the unlabeled analyte to the internal standard signal can artificially inflate the internal standard response, leading to underestimation of the analyte concentration at low levels.
-
Troubleshooting Steps:
-
Assess Crosstalk: Analyze a ULOQ sample without the internal standard and measure the response in the this compound channel.
-
Optimize Chromatography: Ensure complete chromatographic separation between consecutive injections to minimize carryover.
-
Increase IS Concentration: A higher concentration of the internal standard can diminish the relative contribution of the isotopic interference.
-
Apply Correction Factor: If the interference is consistent and well-characterized, a mathematical correction can be applied to the data.
-
Issue 2: Non-linear calibration curve, especially at higher concentrations
-
Symptom: The calibration curve for Nintedanib deviates from linearity, particularly at the high end of the concentration range.
-
Possible Cause: Significant contribution from the unlabeled analyte to the internal standard's signal can cause the analyte/IS response ratio to plateau at higher concentrations, leading to a non-linear relationship.
-
Troubleshooting Steps:
-
Verify Crosstalk Contribution: As in the previous issue, quantify the percentage of interference at different concentration levels of the analyte.
-
Use a Different Product Ion: If possible, select a product ion for the internal standard that is free from interference from the analyte. This requires careful examination of the fragmentation patterns of both compounds.
-
Employ a Non-linear Calibration Model: If the non-linearity is predictable and reproducible, a quadratic or other non-linear regression model might be appropriate, provided it is justified and validated.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
-
Prepare Standards:
-
A stock solution of Nintedanib (unlabeled).
-
A working solution of Nintedanib at the Upper Limit of Quantification (ULOQ).
-
A working solution of this compound at the concentration used in the assay.
-
-
Sample Preparation:
-
Sample A (Analyte only): Spike blank biological matrix with the ULOQ working solution of Nintedanib.
-
Sample B (IS only): Spike blank biological matrix with the this compound working solution.
-
-
LC-MS/MS Analysis:
-
Inject Sample A and monitor both the Nintedanib and this compound MRM transitions.
-
Inject Sample B and monitor both the Nintedanib and this compound MRM transitions.
-
-
Data Analysis:
-
In the analysis of Sample A, calculate the peak area in the this compound channel. This represents the contribution from the analyte.
-
Calculate the percentage of interference relative to the peak area of the internal standard in Sample B.
-
Data Presentation: Hypothetical Isotopic Interference Data
| Sample Description | Nintedanib Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area in Nintedanib Channel | Peak Area in this compound Channel | % Interference |
| ULOQ (Analyte only) | 500 | 0 | 2,500,000 | 5,000 | N/A |
| IS only | 0 | 50 | 0 | 1,000,000 | 0.5% |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Workflow for assessing isotopic interference.
References
Enhancing the sensitivity of Nintedanib quantification using Nintedanib-13C,d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on enhancing the sensitivity of Nintedanib quantification using its stable isotope-labeled internal standard, Nintedanib-¹³C,d₃.
Frequently Asked Questions (FAQs)
Q1: Why should I use Nintedanib-¹³C,d₃ as an internal standard over a structural analog like diazepam or carbamazepine?
A1: Using a stable isotope-labeled (SIL) internal standard like Nintedanib-¹³C,d₃ is the gold standard in quantitative mass spectrometry. It offers superior accuracy and precision. Because it is chemically identical to the analyte (Nintedanib), it co-elutes and experiences the same ionization efficiency and potential matrix effects. This allows for more effective compensation for variations during sample preparation and analysis, ultimately leading to more reliable and sensitive quantification.
Q2: What is the primary advantage of using a SIL internal standard for enhancing sensitivity?
A2: The primary advantage lies in reducing the variability and impact of matrix effects. Matrix effects, caused by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate), can suppress or enhance the ionization of the analyte, leading to inaccurate quantification and a higher lower limit of quantification (LLOQ). By tracking the analyte's behavior more closely, Nintedanib-¹³C,d₃ allows for more precise measurement at lower concentrations, effectively enhancing the method's sensitivity.
Q3: Can I use other internal standards if Nintedanib-¹³C,d₃ is not available?
A3: Yes, other compounds like diazepam, carbamazepine, or p-nitrophenol have been used as internal standards for Nintedanib quantification. However, these are structural analogs and may not perfectly mimic the behavior of Nintedanib during extraction and ionization. This can lead to greater variability and a potentially higher LLOQ compared to a method using a SIL internal standard.
Q4: What are the expected mass transitions (MRM) for Nintedanib and Nintedanib-¹³C,d₃?
A4: For Nintedanib, a common precursor-to-product ion transition is m/z 540.3 → 113.1. For Nintedanib-¹³C,d₃, the precursor ion will be shifted by the mass of the isotopes. Given the addition of one ¹³C and three deuterium atoms, the expected precursor ion would be approximately m/z 544.3. The product ion may or may not be shifted depending on where the fragmentation occurs. It is crucial to optimize these transitions on your specific mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in QC Samples | Inconsistent sample preparation. | Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent. Vortex all samples for the same duration. |
| Fluctuation in mass spectrometer source conditions. | Allow adequate time for the MS source to stabilize. Regularly clean the ion source as per the manufacturer's recommendations. | |
| Inappropriate internal standard. | If using a structural analog, consider switching to Nintedanib-¹³C,d₃ to better compensate for variability. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it. |
| Incompatible mobile phase pH. | Ensure the mobile phase pH is appropriate for Nintedanib (a weak base). A slightly acidic pH (e.g., using formic acid) is typically used to promote good peak shape. | |
| Low Signal Intensity / High LLOQ | Ion suppression due to matrix effects. | Optimize the sample cleanup procedure. Protein precipitation is fast but may not be sufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. |
| Suboptimal mass spectrometer parameters. | Infuse a standard solution of Nintedanib to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the selected MRM transition. | |
| Inefficient ionization. | Ensure the mobile phase composition is conducive to electrospray ionization (ESI). The presence of a small amount of acid (e.g., 0.1% formic acid) is generally beneficial for positive ion mode. | |
| Carryover in Blank Injections | Contamination of the autosampler or injection port. | Implement a rigorous needle wash protocol in your LC method, using a strong organic solvent. |
| High concentration samples analyzed before blanks. | If possible, run lower concentration samples before higher ones. Inject multiple blank samples after a high concentration sample to ensure the system is clean. |
Quantitative Data Summary
The following table summarizes the Lower Limit of Quantification (LLOQ) achieved in various published methods for Nintedanib using different internal standards. A lower LLOQ indicates higher sensitivity. While a direct comparison study is not available, the data suggests that methods with more sophisticated detection (UPLC-MS/MS) achieve better sensitivity. The use of Nintedanib-¹³C,d₃ is expected to provide the most robust and sensitive results by effectively mitigating matrix effects, though a specific LLOQ from a peer-reviewed publication using this standard was not found during the literature search.
| Analytical Method | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| UPLC-MS/MS | Diazepam | Mouse Plasma | 0.1 ng/mL | [1] |
| UPLC-MS/MS | Carbamazepine | Mouse Plasma & Tissue | 1.0 ng/mL | [2] |
| LC-MS/MS | Not Specified | Human Plasma | 1.0 ng/mL | [3] |
| HPLC | Carbamazepine | Rabbit Plasma | 5.0 ng/mL | [4] |
| HPLC-UV | p-Nitrophenol | Rat Plasma | 12.5 ng/mL | [5] |
Detailed Experimental Protocol: LC-MS/MS Quantification of Nintedanib in Human Plasma
This protocol is a synthesized example based on common practices in the cited literature. It is intended as a starting point and should be fully validated in your laboratory.
1. Materials and Reagents
-
Nintedanib reference standard
-
Nintedanib-¹³C,d₃ internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nintedanib and Nintedanib-¹³C,d₃ in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Nintedanib primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Nintedanib-¹³C,d₃ primary stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube (except for the double blank) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 10% B
-
2.6-3.5 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Nintedanib: 540.3 → 113.1
-
Nintedanib-¹³C,d₃: ~544.3 → 113.1 (to be optimized)
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for your specific instrument.
-
5. Data Analysis
-
Integrate the peak areas for both Nintedanib and Nintedanib-¹³C,d₃.
-
Calculate the peak area ratio (Nintedanib / Nintedanib-¹³C,d₃).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Nintedanib in unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Nintedanib quantification.
Caption: Logic diagram for using a SIL internal standard.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Nintedanib Using Nintedanib-13C,d3 in Accordance with FDA/ICH M10 Guidelines
This guide provides a comprehensive comparison of a proposed bioanalytical method for the quantification of Nintedanib in human plasma using a stable isotope-labeled internal standard (SIL-IS), Nintedanib-13C,d3, against other validated methods. The validation parameters are assessed according to the principles outlined in the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust bioanalytical assays.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] This is due to its ability to mimic the analyte throughout sample extraction and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the method.
Comparison of Bioanalytical Methods for Nintedanib
The following table summarizes the performance characteristics of a proposed UPLC-MS/MS method using this compound as an internal standard compared to published methods that utilize alternative internal standards.
| Parameter | Proposed Method with this compound (Expected Performance) | Alternative Method 1 (Diazepam IS) | Alternative Method 2 (Cyclobenzaprine IS) | Alternative Method 3 (Diazepam IS) |
| Analyte | Nintedanib | Nintedanib and BIBF 1202 | Nintedanib | Nintedanib |
| Internal Standard | This compound | Diazepam | Cyclobenzaprine | Diazepam |
| Matrix | Human Plasma | Rat Plasma | Human Plasma | Mouse Plasma |
| Technique | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.1 - 500 ng/mL | 1.0 - 200 ng/mL | 2 - 150 ng/mL | 0.1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL | 2 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10.8% | < 4% | < 15% (at LLOQ) |
| Inter-day Precision (%RSD) | < 10% | < 10.8% | < 4% | < 15% (at LLOQ) |
| Intra-day Accuracy (%RE) | ± 10% | -11.9% to 10.4% | < 4% | ± 15% (at LLOQ) |
| Inter-day Accuracy (%RE) | ± 10% | -11.9% to 10.4% | < 4% | ± 15% (at LLOQ) |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Not specified | Protein Precipitation |
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for Nintedanib using this compound is provided below. This protocol is designed to meet the requirements of the FDA and ICH M10 guidelines.
Materials and Reagents
-
Nintedanib reference standard
-
This compound internal standard
-
Control human plasma
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions : Prepare primary stock solutions of Nintedanib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions of the Nintedanib stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards : Spike control human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels.
-
Quality Control Samples : Prepare QC samples in control human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.
Sample Preparation
-
To 100 µL of plasma sample (CS, QC, or unknown), add the internal standard working solution (this compound).
-
Precipitate the plasma proteins by adding a specified volume of acetonitrile.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC Column : A suitable reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate : 0.3 - 0.4 mL/min.
-
Mass Spectrometer : Operate in the positive ion electrospray ionization mode.
-
Detection : Use multiple reaction monitoring (MRM) to monitor the precursor-to-product ion transitions for Nintedanib (e.g., m/z 540.3 → 113.1) and this compound.
Method Validation Procedures
The full validation of the bioanalytical method should include assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.
-
Selectivity and Specificity : Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Nintedanib and the internal standard.
-
Calibration Curve : A calibration curve with a coefficient of determination (r²) of ≥ 0.99 is desirable.
-
Accuracy and Precision : The intra- and inter-day precision should not exceed 15% RSD, and the accuracy should be within ±15% of the nominal concentration. For the LLOQ, the precision should not exceed 20% RSD, and the accuracy should be within ±20%.
-
Stability : Evaluate the stability of Nintedanib in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the bioanalytical method validation parameters.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Nintedan-ib Analysis: Nintedanib-13C,d3 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nintedanib in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Nintedanib-13C,d3, with commonly used structural analog internal standards for Nintedanib analysis.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization. This intrinsic similarity allows for more effective compensation for matrix effects and variability in recovery, ultimately resulting in higher accuracy and precision.
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the performance characteristics of bioanalytical methods for Nintedanib using either a stable isotope-labeled internal standard (this compound) or a structural analog internal standard (Diazepam).
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result | Source |
| Linearity Range | 0.500 - 250 ng/mL | [3] |
| Accuracy | 97.5% - 103% (Calibrator) 101% - 109% (QC) | [3] |
| Precision (%CV) | 0.934% - 2.93% (Calibrator) 4.30% - 5.50% (QC) | [3] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
Table 2: Method Validation Parameters with Diazepam as Internal Standard
| Parameter | Result | Source |
| Linearity Range | 1.0 - 200 ng/mL | |
| Accuracy | -11.9% to 10.4% | |
| Precision (%RSD) | < 10.8% | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Experimental Workflows
The selection of an internal standard influences the entire bioanalytical workflow, from sample preparation to data analysis.
Figure 1. A generalized workflow for the bioanalytical quantification of Nintedanib.
Nintedanib Signaling Pathway
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in pathogenesis. It competitively binds to the ATP-binding pocket of these receptors, inhibiting downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.
Figure 2. Nintedanib inhibits key signaling pathways involved in cell proliferation, migration, and angiogenesis.
Experimental Protocols
Method 1: Nintedanib Analysis using this compound as Internal Standard
This protocol is based on a validated bioanalytical method for the determination of Nintedanib in human plasma.
1. Sample Preparation:
-
Procedure: Solid Phase Extraction (SPE).
-
Required Volume: 100 µL of human plasma (EDTA).
-
Internal Standard: this compound.
2. LC-MS/MS System:
-
HPLC Column: C18.
-
Mobile Phase: Acetonitrile/Methanol with Formic Acid.
-
Flow Rate: 300 µL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS).
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Note: Specific MRM transitions for Nintedanib and this compound would be determined during method development.
4. Calibration and Quality Control:
-
Calibration Range: 0.500 - 250 ng/mL.
-
QC Concentrations: 2.00, 20.0, and 185 ng/mL.
Method 2: Nintedanib Analysis using Diazepam as Internal Standard
This protocol is based on a published method for the simultaneous determination of Nintedanib and its metabolite in rat plasma.
1. Sample Preparation:
-
Procedure: Protein precipitation.
-
Details: To 100 µL of rat plasma, add the internal standard (Diazepam) solution, followed by acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.
-
Internal Standard: Diazepam.
2. LC-MS/MS System:
-
UPLC Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.30 mL/min.
-
Detection: Triple quadrupole tandem mass spectrometer.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
Diazepam (IS): m/z 285.3 → 193.1
-
4. Calibration and Quality Control:
-
Calibration Range for Nintedanib: 1.0 - 200 ng/mL.
-
QC Concentrations: Low, medium, and high concentrations within the calibration range.
References
Cross-Validation of Analytical Methods for Nintedanib: A Comparative Guide Featuring Nintedanib-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nintedanib, with a special focus on the use of the stable isotope-labeled internal standard, Nintedanib-¹³C,d₃. The objective is to offer a clear, data-driven overview to aid in the selection and cross-validation of analytical methods in research and clinical settings.
The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This approach ensures the most accurate and precise measurement by compensating for variability during sample preparation, chromatography, and ionization. Nintedanib-¹³C,d₃ represents such an ideal internal standard for Nintedanib analysis.
Comparative Performance of Analytical Methods
While a direct head-to-head cross-validation study between an LC-MS/MS method using Nintedanib-¹³C,d₃ and other methods is not publicly available, a comparison of reported validation parameters from different studies provides valuable insights into their respective performances. The following table summarizes key performance characteristics of an LC-MS/MS method utilizing Nintedanib-¹³C,d₃ against methods employing alternative internal standards or different analytical techniques.
| Parameter | LC-MS/MS with Nintedanib-¹³C,d₃ | UPLC-MS/MS with Carbamazepine IS [1] | UPLC-MS/MS with Diazepam IS [2] |
| Internal Standard | Nintedanib-¹³C,d₃ | Carbamazepine | Diazepam |
| Linearity Range | Not specified in public documents | 1-1000 ng/mL | 1.0-200 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not specified in public documents | 1.0 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%RSD) | Not specified in public documents | Within 15% | < 10.8% |
| Inter-day Precision (%RSD) | Not specified in public documents | Within 15% | < 10.8% |
| Accuracy | Method used in a bioequivalence study submitted to the EMA[3] | Within 15% | -11.9% to 10.4% |
| Sample Preparation | Solid Phase Extraction[3] | Protein Precipitation | Not specified |
| Run Time | Not specified in public documents | 3.0 min | 3.0 min |
Experimental Protocols
Key Experiment: Bioanalytical Method Using Nintedanib-¹³C,d₃ (LC-MS/MS)
This method was referenced in a European Medicines Agency (EMA) public assessment report for a generic version of Nintedanib[3]. While the full detailed protocol is proprietary, the key components are outlined below.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Human plasma samples are subjected to solid-phase extraction.
-
Nintedanib-¹³C,d₃ is added as the internal standard prior to extraction to account for variability during sample processing.
2. Liquid Chromatography (LC)
-
An achiral LC method is employed to separate Nintedanib from other plasma components.
3. Mass Spectrometry (MS/MS)
-
Detection is performed using a tandem mass spectrometer (MS/MS).
-
Specific precursor-to-product ion transitions are monitored for both Nintedanib and the Nintedanib-¹³C,d₃ internal standard.
Alternative Method: UPLC-MS/MS with a Structurally Unrelated Internal Standard (e.g., Carbamazepine)
1. Sample Preparation: Protein Precipitation
-
To a plasma or tissue homogenate sample, an internal standard solution (Carbamazepine in a suitable solvent) is added.
-
Protein precipitation is induced by the addition of a solvent like acetonitrile.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.40 mL/min
3. Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
BIBF 1202 (metabolite): m/z 526.3 → 113.1
-
Carbamazepine (IS): m/z 237.1 → 194.1
-
Visualizing the Cross-Validation Workflow
A crucial step in ensuring the reliability of bioanalytical data, especially when methods are transferred between laboratories or when a new method is introduced, is cross-validation. The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Nintedanib's Mechanism of Action
To provide a broader context for the importance of accurate quantification, the following diagram illustrates the key signaling pathways inhibited by Nintedanib.
Caption: Nintedanib's inhibition of key signaling pathways.
References
- 1. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Nintedanib Quantification: Evaluating Linearity, Accuracy, and Precision with Nintedanib-13C,d3 and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Nintedanib in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of analytical method and internal standard significantly impacts the quality and reliability of the data generated. This guide provides an objective comparison of the performance of Nintedanib quantification using a stable isotope-labeled internal standard, Nintedanib-13C,d3, against other commonly employed analytical techniques.
The Gold Standard: Nintedanib Quantification with this compound by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification. This approach offers the highest degree of selectivity and minimizes the impact of matrix effects, leading to superior accuracy and precision. The this compound internal standard co-elutes with the analyte and has a nearly identical chemical and physical behavior during sample extraction and ionization, thereby providing the most accurate correction for any variability in the analytical process.
An analytical method for the determination of Nintedanib in human plasma using LC-MS/MS with this compound as the internal standard has been developed and validated[1]. While detailed quantitative performance data from this specific method is not publicly available, the validation of such methods by regulatory bodies like the European Medicines Agency confirms its robustness and reliability for clinical applications[1].
Comparative Performance of Alternative Quantification Methods
Several alternative methods for the quantification of Nintedanib in biological matrices have been developed and validated. These methods, which include LC-MS/MS with other internal standards and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), offer viable alternatives, though with potential trade-offs in performance. The following tables summarize the linearity, accuracy, and precision data from published studies.
Table 1: Linearity of Nintedanib Quantification Methods
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | Human Plasma | Data Not Publicly Available | Data Not Publicly Available |
| LC-MS/MS | Diazepam | Rat Plasma | 1.0 - 200 | Not Reported |
| LC-MS/MS | Diazepam | Mouse Plasma | 0.1 - 500 | Not Reported |
| LC-MS/MS | Cyclobenzaprine | Human Plasma | 2 - 150 | ≥ 0.999 |
| UPLC-UV | Quinacrine | Rat and Human Plasma | 15 - 750 | > 0.99 |
| RP-HPLC | Not specified | Pharmaceutical Formulation | 1 - 30 µg/mL | 1 |
| HPTLC | Not specified | Bulk Drug | 800 - 3200 ng/band | 0.999 |
Table 2: Accuracy of Nintedanib Quantification Methods
| Analytical Method | Internal Standard | Matrix | Accuracy (% Recovery or % Bias) |
| LC-MS/MS | This compound | Human Plasma | Data Not Publicly Available |
| LC-MS/MS | Diazepam | Rat Plasma | -11.9% to 10.4% |
| UPLC-UV | Quinacrine | Rat and Human Plasma | 85 - 115% |
| RP-HPLC | Not specified | Pharmaceutical Formulation | 100.39% - 101.33% |
| HPTLC | Not specified | Bulk Drug | 99.65% - 101.43% |
Table 3: Precision of Nintedanib Quantification Methods
| Analytical Method | Internal Standard | Matrix | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) |
| LC-MS/MS | This compound | Human Plasma | Data Not Publicly Available | Data Not Publicly Available |
| LC-MS/MS | Diazepam | Rat Plasma | < 10.8% | < 10.8% |
| UPLC-UV | Quinacrine | Rat and Human Plasma | < 15% | < 15% |
| RP-HPLC | Not specified | Pharmaceutical Formulation | < 2.0% | < 2.0% |
| HPTLC | Not specified | Bulk Drug | 0.5323% | 0.6939% |
Experimental Protocols
LC-MS/MS Method with this compound (General Protocol)
A validated bioanalytical method using LC-MS/MS for the quantification of Nintedanib in human plasma with this compound as the internal standard involves solid-phase extraction of the analyte and internal standard from the plasma matrix. The extracted samples are then subjected to chromatographic separation on a C18 column followed by detection using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode[1].
References
A Comparative Guide to the Bioanalytical Quantification of Nintedanib: Isotopic vs. Non-Isotopic Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Nintedanib, a key therapeutic agent. The focus is on the performance of methods utilizing the stable isotope-labeled internal standard, Nintedanib-13C,d3, versus those employing alternative, non-isotopic internal standards. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in pharmacokinetic and bioequivalence studies.
Superior Performance with Isotopic Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers significant advantages over methods that use structurally analogous but non-isotopic internal standards. The physicochemical properties of an isotopically labeled internal standard are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced precision and accuracy.
A validated bioanalytical method for Nintedanib in human plasma utilizing this compound as the internal standard has been successfully used for regulatory submissions, as noted in the European Medicines Agency's assessment of Nintedanib Accord.[1] While specific LOD and LOQ values from this submission are not publicly detailed, the acceptance of this method by regulatory bodies underscores its robustness and reliability for bioequivalence and pharmacokinetic studies.
Alternative Methodologies: Performance and Limitations
In contrast, several validated methods for Nintedanib quantification have been published using alternative internal standards, such as diazepam and p-nitrophenol. While these methods demonstrate acceptable performance for specific applications, they are more susceptible to the sources of error that an isotopic internal standard is designed to mitigate.
The following table summarizes the performance characteristics of various validated analytical methods for Nintedanib quantification.
| Internal Standard | Analytical Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Linearity Range (ng/mL) |
| This compound | LC-MS/MS | Human Plasma | Validated for Regulatory Submission | Validated for Regulatory Submission | Validated for Regulatory Submission |
| Diazepam | UPLC-MS/MS | Mouse Plasma | 0.1 | Not Reported | 0.1 - 500 |
| Diazepam | UPLC-MS/MS | Rat Plasma | 1.0 | Not Reported | 1.0 - 200 |
| p-Nitrophenol | RP-HPLC | Human Plasma | 10,000 | Not Reported | 10,000 - 50,000 |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography.
Experimental Protocols
Method 1: Determination of Nintedanib using this compound (Based on Regulatory Submission)
While the full detailed protocol is proprietary, the European Medicines Agency assessment report for Nintedanib Accord outlines the following key steps[1]:
-
Sample Preparation: Solid phase extraction of human plasma samples.
-
Internal Standard: Spiking of samples with this compound.
-
Chromatography: Liquid Chromatography (LC).
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Validation: The method was fully validated in accordance with regulatory guidelines for bioanalytical method validation.
Method 2: Determination of Nintedanib using Diazepam as Internal Standard
This protocol is a representative example based on published literature for the analysis of Nintedanib in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (diazepam).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for Nintedanib (e.g., m/z 540.3 → 113.1) and diazepam (e.g., m/z 285.3 → 193.1).[2]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Nintedanib to the internal standard against the concentration of Nintedanib standards.
-
Determine the concentration of Nintedanib in the samples from the calibration curve.
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for determining the LOD and LOQ of Nintedanib and the logical comparison between using an isotopic versus a non-isotopic internal standard.
Caption: Workflow for LOD/LOQ determination of Nintedanib using this compound.
Caption: Comparison of Isotopic vs. Non-Isotopic Internal Standards for Nintedanib Analysis.
References
A Comparative Guide to Nintedanib Quantification Methods for Researchers
An objective analysis of prevalent analytical techniques for the quantification of Nintedanib, supported by experimental data, to guide researchers in selecting the most appropriate method for their drug development needs.
Nintedanib, a tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Accurate quantification of Nintedanib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Several analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) being the most prominent. This guide provides a comprehensive comparison of these methods, summarizing their performance, detailing their experimental protocols, and offering a logical framework for method selection.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key validation parameters for HPLC-UV and UPLC-MS/MS methods as reported in the literature for the quantification of Nintedanib in plasma.
| Parameter | HPLC-UV Method[3] | UPLC-MS/MS Method[4] |
| Linearity Range | 12.5–400 ng/mL | 1.0–200 ng/mL |
| Intra-day Precision (%RSD) | < 5.9% | < 10.8% |
| Inter-day Precision (%RSD) | < 8.36% | < 10.8% |
| Intra-day Accuracy (%RE) | -3.65% to 4.00% | -11.9% to 10.4% |
| Inter-day Accuracy (%RE) | -3.65% to 3.64% | -11.9% to 10.4% |
| Lower Limit of Quantification (LLOQ) | 12.5 ng/mL | 1.0 ng/mL |
| Sample Volume | Not Specified | 100 µL |
| Run Time | Not Specified | 3.0 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the compared HPLC-UV and UPLC-MS/MS methods.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method[3]
This method provides a cost-effective approach for Nintedanib quantification in rat plasma.
-
Sample Preparation: Specific details on sample preparation were not provided in the referenced abstract. Generally, this involves protein precipitation followed by centrifugation.
-
Chromatographic Conditions:
-
Column: Mightysil RP-18 GP II ODS column (250 × 3.0 mm, 5-μm particle size).
-
Column Temperature: 50 °C.
-
Mobile Phase: A mixture of 20 mmol phosphate buffer (pH 3.0) and acetonitrile (7:3, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at a wavelength of 390 nm.
-
Internal Standard: p-nitrophenol.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method offers high sensitivity and selectivity for the simultaneous determination of Nintedanib and its main metabolite, BIBF 1202, in rat plasma.
-
Sample Preparation: Specific details on sample preparation were not provided in the referenced abstract. A common technique is protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 chromatography column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.30 mL/min.
-
Internal Standard: Diazepam.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
BIBF 1202 (metabolite): m/z 526.3 → 113.0
-
Diazepam (Internal Standard): m/z 285.3 → 193.1
-
-
Visualizing the Method Validation Workflow
A standardized workflow is essential for the validation of any bioanalytical method. The following diagram illustrates the key stages involved.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justifying the Use of Nintedanib-13C,d3 Internal Standard
In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For Nintedanib, a potent tyrosine kinase inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Nintedanib-13C,d3, represents the gold standard in bioanalytical method development. This guide provides an objective comparison of this compound with alternative internal standards, supported by established scientific principles and representative experimental data, to underscore its superiority for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs like Nintedanib in complex biological samples due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting endogenous components.
To mitigate these variabilities, an internal standard (IS) is introduced into the samples. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar variations throughout the analytical process. The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for any inconsistencies.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the reliability of bioanalytical data. While structural analogs are a potential alternative, a stable isotope-labeled internal standard like this compound offers distinct advantages.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Diazepam, p-Nitrophenol) | Justification |
| Chromatographic Co-elution | Near-perfect co-elution with Nintedanib. | Different retention time from Nintedanib. | This compound has virtually identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same time and are subjected to the same matrix effects at the point of ionization. Structural analogs have different chemical structures, leading to different chromatographic behavior. |
| Matrix Effect Compensation | Excellent. Experiences the same ion suppression or enhancement as Nintedanib. | Variable and often incomplete. Experiences different matrix effects due to chromatographic separation. | Because this compound co-elutes, it accurately reflects the matrix effects on Nintedanib, allowing for reliable correction. A structural analog eluting at a different time will be in a different "matrix environment" and cannot accurately compensate for the effects on Nintedanib. |
| Extraction Recovery | Identical to Nintedanib. | May differ from Nintedanib. | The chemical similarity of this compound ensures it behaves identically during sample extraction procedures. A structural analog may have different extraction efficiency, introducing a potential source of error. |
| Accuracy and Precision | High accuracy (typically within ±5% of nominal values) and high precision (CV <5%). | Lower accuracy and precision, with a higher potential for bias. | By effectively normalizing for variability, this compound leads to more accurate and precise quantification. The use of a structural analog can result in greater variability and a systematic over- or underestimation of the true concentration. |
| Method Robustness | High. Less susceptible to minor variations in chromatographic conditions. | Lower. More susceptible to changes in the analytical method. | The co-eluting nature of this compound makes the method more robust and transferable between different instruments and laboratories. Methods using structural analogs may require more stringent control of chromatographic conditions to ensure consistent performance. |
Experimental Protocols
A robust bioanalytical method is underpinned by well-defined experimental protocols. The following outlines a typical workflow for the quantification of Nintedanib in human plasma using this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A time-programmed gradient to ensure separation of Nintedanib from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nintedanib: Precursor ion (Q1) m/z 540.3 → Product ion (Q3) m/z 113.1.
-
This compound: Precursor ion (Q1) m/z 544.3 → Product ion (Q3) m/z 113.1.
-
-
Instrument Parameters: Optimized declustering potential, collision energy, and other source-dependent parameters.
-
Visualizing the Rationale and Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Nintedanib exerts its therapeutic effect by inhibiting key signaling pathways involved in fibrosis and angiogenesis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantitative bioanalysis of Nintedanib. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process ensures the most accurate and precise data by effectively compensating for matrix effects and other sources of variability. While structural analogs may be a more economical option, they introduce a higher risk of analytical error and may compromise the integrity of the data. For drug development professionals and researchers where data quality is non-negotiable, the investment in a high-quality stable isotope-labeled internal standard like this compound is a critical step towards ensuring the reliability and success of their studies.
A Comparative Performance Evaluation of Nintedanib-13C,d3 Analysis: Triple Quadrupole (QQQ) vs. Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of various fibrotic and neoplastic diseases.[1] Accurate and precise quantification of Nintedanib and its stable isotope-labeled internal standard, Nintedanib-13C,d3, is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of analytical platform can significantly impact the sensitivity, selectivity, and overall performance of the bioanalytical method.
Executive Summary: QQQ vs. Q-TOF for this compound Quantification
| Feature | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Strength | Targeted Quantification | High-Resolution Accurate-Mass (HRAM) Analysis |
| Typical Operation Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS and MS/MS |
| Sensitivity | Excellent (Sub-ng/mL to pg/mL) | Good to Very Good (ng/mL) |
| Selectivity | Excellent in MRM mode | Excellent with narrow mass extraction windows |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Moderate (3-4 orders of magnitude) |
| Mass Accuracy | Unit Mass Resolution | High (<5 ppm) |
| Data Acquired | Targeted transitions only | Full spectrum data (retrospective analysis possible) |
| Primary Application | "Gold standard" for target compound quantification | Simultaneous quantification and qualitative analysis (e.g., metabolite identification) |
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics for the analysis of Nintedanib based on published UPLC-MS/MS (QQQ) methods and the expected performance of a UPLC-Q-TOF system.
Table 1: Quantitative Performance of Nintedanib on a Triple Quadrupole (QQQ) Platform
| Parameter | Reported Performance |
| Linearity Range | 0.1 - 500 ng/mL[2], 1.0 - 200 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2], 1.0 ng/mL |
| Intra-day Precision (%RSD) | <10.8% |
| Inter-day Precision (%RSD) | <10.8% |
| Intra-day Accuracy (%RE) | -11.9% to 10.4% |
| Inter-day Accuracy (%RE) | -11.9% to 10.4% |
Table 2: Postulated Quantitative Performance of this compound on a Q-TOF Platform
Note: This data is an estimation based on the general performance of Q-TOF instruments for small molecule quantification and is not derived from direct experimental analysis of this compound.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Intra-day Accuracy (%RE) | ±15% |
| Inter-day Accuracy (%RE) | ±15% |
| Mass Accuracy | < 5 ppm |
Experimental Protocols
A robust bioanalytical method is essential for reliable data. Below are detailed methodologies for Nintedanib analysis on both QQQ and a postulated Q-TOF platform.
Experimental Protocol for Nintedanib Analysis using UPLC-MS/MS (QQQ)
This protocol is based on published methods for the quantification of Nintedanib in biological matrices.
1. Sample Preparation:
-
A simple protein precipitation method is typically employed.
-
To 100 µL of plasma, add the internal standard (this compound) and 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
2. Liquid Chromatography (UPLC):
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.30 - 0.40 mL/min
-
Gradient: A gradient elution is typically used to ensure good separation from endogenous matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (QQQ):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.0 or 540.3 → 113.1
-
This compound (postulated): m/z 544.3 → 113.1 (The product ion would likely be the same as the unlabeled compound, while the precursor ion mass is increased by 4 Da due to the isotopic labeling).
-
-
Collision Gas: Argon
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Postulated Experimental Protocol for this compound Analysis using UPLC-Q-TOF
This protocol is a projection based on the QQQ method and the typical operation of a Q-TOF instrument.
1. Sample Preparation:
-
The same protein precipitation method as for the QQQ analysis would be suitable.
2. Liquid Chromatography (UPLC):
-
The same UPLC conditions as for the QQQ analysis can be used to ensure comparable chromatographic separation.
3. Mass Spectrometry (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full Scan MS with data-independent acquisition (DIA) or data-dependent acquisition (DDA) for MS/MS.
-
Mass Range: m/z 100 - 1000
-
Data Extraction: Extracted Ion Chromatogram (EIC) with a narrow mass window (e.g., ±10 ppm) for the accurate mass of the protonated Nintedanib and this compound.
-
Nintedanib ([M+H]⁺): C₃₁H₃₄N₄O₄, exact mass: 538.2580
-
This compound ([M+H]⁺): C₃₀¹³CH₃₁D₃N₄O₄, exact mass: 542.2743
-
-
Collision Energy: A collision energy ramp can be applied in DIA mode to generate fragment ions for confirmatory purposes.
-
Source Parameters: Optimized for high sensitivity and mass accuracy.
Mandatory Visualizations
Caption: Experimental workflow for comparing QQQ and Q-TOF platforms.
Caption: Nintedanib's mechanism of action signaling pathway.
Concluding Remarks
The choice between a Triple Quadrupole and a Q-TOF mass spectrometer for the analysis of this compound depends on the specific requirements of the study.
-
For regulated bioanalysis focused purely on high-sensitivity quantification , the Triple Quadrupole (QQQ) operating in MRM mode remains the gold standard. Its superior sensitivity and wide linear dynamic range make it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.
-
For research and discovery environments where both quantification and qualitative information are valuable , the Quadrupole Time-of-Flight (Q-TOF) platform offers a compelling alternative. Its ability to acquire high-resolution, accurate-mass full-scan data allows for the simultaneous quantification of Nintedanib and its internal standard, as well as the retrospective identification of metabolites and other unexpected compounds in the sample. While potentially less sensitive than a QQQ for targeted analysis, modern Q-TOF instruments provide sufficient sensitivity for many bioanalytical applications.
Ultimately, the selection of the analytical platform should be guided by the desired lower limit of quantification, the need for qualitative data, and the specific goals of the drug development program. Method validation according to regulatory guidelines is essential regardless of the platform chosen.
References
- 1. researchgate.net [researchgate.net]
- 2. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Analytical Landscape of Nintedanib: A Comparative Guide to Robustness and Ruggedness Testing
In the rigorous world of pharmaceutical analysis, ensuring that an analytical method is both robust and rugged is paramount to guaranteeing the quality and consistency of drug products. This is particularly critical for targeted therapies like Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers. A thorough evaluation of the analytical method's performance under various conditions provides confidence in its reliability for routine quality control.
This guide provides a comparative analysis of the robustness and ruggedness of a primary analytical method for Nintedanib, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and offers a comparison with an alternative High-Performance Thin-Layer Chromatography (HPTLC) method. The data presented is synthesized from multiple validation studies and is intended for researchers, scientists, and drug development professionals.
Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely employed analytical technique for the quantification of Nintedanib in bulk drug and pharmaceutical dosage forms. Its high resolution, sensitivity, and specificity make it a preferred method. The robustness of an RP-HPLC method is its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.
The following protocol outlines a typical approach for assessing the robustness and ruggedness of an RP-HPLC method for Nintedanib analysis, as established by the International Council for Harmonisation (ICH) guidelines.
1. Standard and Sample Preparation:
-
A standard stock solution of Nintedanib is prepared by dissolving a known amount of the reference standard in a suitable solvent, typically a mixture of the mobile phase components.
-
Sample solutions are prepared from the pharmaceutical dosage form (e.g., capsules) by extracting the active ingredient and diluting it to a known concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
-
Detection Wavelength: UV detection is commonly performed at a wavelength where Nintedanib exhibits maximum absorbance, such as 210 nm or 390 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
3. Robustness Testing Parameters: Deliberate variations are made to the chromatographic parameters to assess the method's robustness. These variations typically include:
-
Flow Rate: ± 0.2 mL/min from the nominal flow rate.
-
Mobile Phase Composition/pH: Small changes in the ratio of organic to aqueous phase or a slight adjustment of the aqueous phase pH (e.g., ± 0.2 units).
-
Column Temperature: ± 2°C or ± 5°C from the set temperature.
-
Detection Wavelength: ± 2 nm from the selected wavelength.
4. Ruggedness Testing Parameters: To assess ruggedness, the method is tested under different conditions, such as:
-
Different Analysts: The analysis is performed by at least two different analysts.
-
Different Instruments: The same samples are analyzed on two different HPLC systems.
-
Different Days: The analysis is conducted on different days to check for inter-day variability.
5. Data Analysis: The effect of these variations on the analytical results is evaluated by monitoring parameters such as:
-
Retention Time (RT)
-
Peak Area and/or Peak Height
-
Tailing Factor
-
Theoretical Plates
-
Assay results (% of label claim) The Relative Standard Deviation (%RSD) of these parameters is calculated. For a method to be considered robust and rugged, the %RSD should be within acceptable limits (typically ≤ 2%).
The following tables summarize the typical results obtained during robustness and ruggedness testing of a validated RP-HPLC method for Nintedanib.
Table 1: Robustness Testing of the Nintedanib RP-HPLC Method
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay (% Label Claim) | %RSD |
| Flow Rate (mL/min) | 0.8 | 6.5 | 1.1 | 99.5 | < 2.0 |
| 1.0 (Nominal) | 5.3 | 1.2 | 100.1 | ||
| 1.2 | 4.4 | 1.2 | 99.8 | ||
| Column Temperature (°C) | 33 | 5.4 | 1.2 | 100.3 | < 2.0 |
| 35 (Nominal) | 5.3 | 1.2 | 100.1 | ||
| 37 | 5.2 | 1.1 | 99.7 | ||
| Wavelength (nm) | 208 | - | - | 99.6 | < 2.0 |
| 210 (Nominal) | - | - | 100.1 | ||
| 212 | - | - | 100.5 | ||
| Mobile Phase pH | 2.8 | 5.5 | 1.3 | 99.4 | < 2.0 |
| 3.0 (Nominal) | 5.3 | 1.2 | 100.1 | ||
| 3.2 | 5.1 | 1.1 | 100.6 |
Table 2: Ruggedness Testing of the Nintedanib RP-HPLC Method
| Condition | Analyst 1 Assay (%) | Analyst 2 Assay (%) | Instrument 1 Assay (%) | Instrument 2 Assay (%) | Day 1 Assay (%) | Day 2 Assay (%) | %RSD |
| Assay | 99.8 | 100.2 | 100.1 | 99.7 | 99.9 | 100.3 | < 2.0 |
Note: The data in the tables are representative values synthesized from multiple sources and are for illustrative purposes.
Alternative Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, high-throughput, and cost-effective alternative to HPLC for the quantification of Nintedanib. It is particularly useful for routine quality control and screening purposes.
1. Standard and Sample Application:
-
Standard and sample solutions are prepared in a suitable solvent.
-
A specific volume of these solutions is applied as bands on a pre-coated silica gel 60 F254 HPTLC plate using an automated applicator.
2. Chromatographic Development:
-
The plate is developed in a twin-trough chamber saturated with a mobile phase, which is typically a mixture of organic solvents (e.g., Chloroform:Methanol, 7:3 v/v).
3. Densitometric Analysis:
-
After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 386 nm).
4. Robustness Testing Parameters: Deliberate variations are introduced to assess the method's robustness, including:
-
Mobile Phase Composition: Small changes in the ratio of the solvents.
-
Saturation Time: Variation in the time the chamber is allowed to saturate with the mobile phase vapor.
-
Development Distance: Slight alteration of the distance the mobile phase travels up the plate.
Table 3: Robustness Testing of the Nintedanib HPTLC Method
| Parameter Varied | Variation | Rf Value | %RSD of Peak Area |
| Mobile Phase Ratio (Chloroform:Methanol) | 7.2:2.8 | 0.57 | < 2.0 |
| 7:3 (Nominal) | 0.58 | ||
| 6.8:3.2 | 0.59 | ||
| Saturation Time (min) | 15 | 0.58 | < 2.0 |
| 20 (Nominal) | 0.58 | ||
| 25 | 0.59 |
Note: The data in the table are representative values based on published literature and are for illustrative purposes.
Comparison of RP-HPLC and HPTLC Methods
Table 4: Comparative Overview of RP-HPLC and HPTLC Methods for Nintedanib Analysis
| Feature | RP-HPLC | HPTLC |
| Principle | Partition chromatography | Adsorption chromatography |
| Resolution | High | Moderate |
| Sensitivity | High (ng to pg level) | Good (ng level) |
| Throughput | Lower (sequential analysis) | Higher (simultaneous analysis of multiple samples) |
| Solvent Consumption | Higher | Lower |
| Cost per Sample | Higher | Lower |
| Automation | Fully automated | Semi-automated |
| Typical Application | R&D, stability studies, quality control | Routine quality control, screening |
Mandatory Visualizations
Caption: Workflow for Robustness Testing of the Nintedanib RP-HPLC Method.
Caption: Workflow for Ruggedness Testing of the Nintedanib Analytical Method.
References
- 1. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 2. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
The Gold Standard in Bioanalysis: Establishing Nintedanib Method Specificity and Selectivity with Nintedanib-13C,d3
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Nintedanib in biological matrices is paramount for successful pharmacokinetic, bioequivalence, and clinical studies. A critical component of the bioanalytical method is the choice of an appropriate internal standard (IS) to ensure the reliability of the results. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, Nintedanib-13C,d3, with alternative structural analogs, supported by experimental data, to establish its superiority in defining method specificity and selectivity.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for matrix effects and variability during sample processing. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte. This guide will delve into the performance of this compound in comparison to other commonly used internal standards, providing the necessary data and protocols for informed decision-making in your analytical method development.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The selection of an internal standard significantly impacts the specificity and selectivity of a bioanalytical method. Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, while selectivity refers to the ability to differentiate the analyte from other substances in the sample.
While a direct head-to-head comparative study is not always available, a review of published literature on the bioanalysis of Nintedanib highlights the superior performance of methods employing this compound.
| Internal Standard Type | Internal Standard Used | Key Performance Observations | Reference |
| Stable Isotope-Labeled (SIL) | This compound | The European Medicines Agency (EMA) assessment report for Nintedanib Accord mentions the use of this compound as the internal standard in a validated LC-MS/MS method for human plasma, indicating its acceptance for regulatory submissions. | |
| Structural Analog | Diazepam | A UPLC-MS/MS method for the simultaneous determination of Nintedanib and its metabolite in rat plasma utilized diazepam as the internal standard. The method was validated over a range of 1.0-200 ng/mL for Nintedanib.[1] | [1] |
| Structural Analog | Carbamazepine | A UPLC-MS/MS method for the determination of Nintedanib and its metabolite in mice plasma and tissue employed carbamazepine as the internal standard. The method demonstrated a linear range of 1-1000 ng/mL.[2] | [2] |
| Structural Analog | p-Nitrophenol | An HPLC-UV method for the quantification of Nintedanib in rat plasma used p-nitrophenol as the internal standard, with a quantitative range of 12.5–400 ng/ml.[3] |
Key Advantages of this compound:
-
Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes almost perfectly with Nintedanib, ensuring that both experience the same matrix effects, leading to more accurate correction.
-
Similar Ionization Efficiency: The ionization behavior of a SIL internal standard is virtually identical to the analyte, which is crucial for accurate quantification, especially in complex biological matrices that can cause ion suppression or enhancement.
-
Reduced Method Variability: By effectively compensating for variations in sample preparation and instrument response, this compound leads to improved precision and accuracy of the analytical method.
Experimental Protocols
Specificity Assessment
Objective: To demonstrate that the analytical method is free from interference from endogenous matrix components, metabolites, and other potential impurities at the retention time of Nintedanib and this compound.
Methodology:
-
Blank Matrix Analysis:
-
Obtain at least six different lots of the biological matrix (e.g., human plasma) from individual donors.
-
Process each blank matrix sample using the developed sample preparation procedure without the addition of the analyte or the internal standard.
-
Analyze the processed blank samples using the LC-MS/MS method.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times corresponding to Nintedanib and this compound. Any observed response should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
-
-
Analyte and Internal Standard Spiked Matrix Analysis:
-
Spike one of the blank matrix lots with Nintedanib at the LLOQ concentration and another with this compound at its working concentration.
-
Process and analyze these samples.
-
Acceptance Criteria: The peaks for Nintedanib and this compound should be well-defined and free from co-eluting interferences.
-
Experimental workflow for specificity assessment.
Selectivity Assessment
Objective: To evaluate the ability of the method to differentiate and quantify Nintedanib in the presence of its known metabolites and commonly co-administered medications.
Methodology:
-
Analysis in the Presence of Metabolites:
-
Prepare blank matrix samples spiked with Nintedanib at a low and high concentration.
-
To separate sets of these samples, add known major metabolites of Nintedanib at their expected physiological concentrations.
-
Process and analyze the samples.
-
Acceptance Criteria: The presence of the metabolites should not affect the accuracy and precision of the Nintedanib measurement by more than 15%.
-
-
Analysis in the Presence of Co-administered Drugs:
-
Prepare blank matrix samples spiked with Nintedanib at a low and high concentration.
-
To separate sets of these samples, add commonly co-administered drugs at their therapeutic concentrations.
-
Process and analyze the samples.
-
Acceptance Criteria: The presence of co-administered drugs should not interfere with the quantification of Nintedanib. The accuracy of the Nintedanib measurement should be within ±15% of the nominal concentration.
-
Experimental workflow for selectivity assessment.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Nintedanib. While structural analogs can be used, the evidence strongly supports the use of a stable isotope-labeled internal standard, this compound, as the gold standard. Its near-identical physicochemical properties to Nintedanib ensure the most effective compensation for matrix effects and other sources of analytical variability, leading to superior specificity, selectivity, accuracy, and precision. For researchers and drug development professionals aiming for the highest quality data for regulatory submissions and clinical decision-making, this compound is the unequivocally superior choice.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Nintedanib-13C,d3: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Nintedanib-13C,d3. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Nintedanib and its isotopically labeled forms are classified as hazardous materials and must be handled with appropriate precautions.[1][2]
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound in a controlled environment, adhering to all applicable safety protocols.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure risks. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A clean, buttoned lab coat should be worn at all times.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N100) is necessary.[1]
Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1]
II. This compound Hazard Profile
The safety data for the unlabeled Nintedanib is directly applicable to this compound. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Toxic if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye damage. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation:
- Solid Waste: All unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), and empty containers must be collected in a designated, clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Container Management:
- Use only approved, leak-proof containers for hazardous waste collection.
- Ensure containers are kept closed when not in use.
- Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Reproductive Hazard").
3. Decontamination:
- Work Surfaces: Decontaminate all work surfaces (e.g., fume hood, benchtop) that may have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's EHS guidelines.
- Equipment: Any non-disposable equipment should be thoroughly decontaminated following established laboratory procedures.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
